1-Methyl-2,2-diphenylethylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42487. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylprop-1-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBUUNCHXRYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285618 | |
| Record name | 1,1-Diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-66-5 | |
| Record name | 1,1-Diphenyl-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenylpropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylpropene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 1-Methyl-2,2-diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2,2-diphenylethylene, a substituted aromatic hydrocarbon, presents a unique structural motif with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known reactivity. While specific biological activities and interactions with cellular signaling pathways remain largely uncharacterized in publicly available literature, this document aims to consolidate the existing knowledge to serve as a foundational resource for researchers.
Chemical and Physical Properties
This compound, also known by synonyms such as 1,1-Diphenyl-1-propene, possesses a molecular formula of C15H14 and a molecular weight of 194.27 g/mol .[1][2] Its core structure consists of a propene backbone with two phenyl groups attached to the second carbon atom and a methyl group on the first.
A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C15H14 | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| CAS Number | 778-66-5 | [1][2] |
| Melting Point | 49 °C | [1] |
| Boiling Point | 284.85 °C | [1] |
| Density | 1.0250 g/cm³ | [1] |
| Refractive Index | 1.5880 | [1] |
| Flash Point | 131.9 °C | [1] |
Experimental Protocols
The primary method for the synthesis of this compound involves a Grignard reaction followed by an acid-catalyzed dehydration.[2] The following protocol outlines a typical experimental procedure.
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl iodide
-
Anhydrous diethyl ether
-
Benzophenone
-
Dilute acid (e.g., HCl or H2SO4)
-
Petroleum ether
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place dry magnesium turnings. Add a solution of ethyl iodide in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming and may need to be controlled by cooling if it becomes too vigorous.
-
Reaction with Benzophenone: Once the Grignard reagent is formed, a solution of dry, finely divided benzophenone in anhydrous ether is added dropwise from the dropping funnel. The reaction mixture is then heated under reflux for several hours.
-
Work-up and Dehydration: After cooling, the reaction mixture is treated with a dilute acid to quench the reaction and protonate the intermediate alcohol. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4).
-
Purification: The solvent is removed by rotary evaporation. The resulting crude product, an intermediate alcohol, is then subjected to acid-catalyzed dehydration. This is typically achieved by heating with a strong acid, such as sulfuric acid, in a suitable solvent like acetic acid.[2]
-
Final Purification: The final product, this compound, is purified by fractional distillation under reduced pressure, followed by recrystallization from a solvent such as petroleum ether.
The workflow for this synthesis is illustrated in the following diagram:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a doublet), a vinylic proton (a quartet), and aromatic protons (multiplets in the aromatic region).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the two vinylic carbons, and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
C-H stretching of the aromatic rings (above 3000 cm⁻¹)
-
C-H stretching of the methyl group (below 3000 cm⁻¹)
-
C=C stretching of the alkene and aromatic rings (around 1600-1450 cm⁻¹)
-
C-H bending vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (194.27 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group (M-15) and other characteristic fragments from the diphenylethylene moiety.
Reactivity and Potential Applications
This compound's reactivity is primarily dictated by the presence of the carbon-carbon double bond and the two phenyl groups. It can participate in radical polymerization processes, often acting as a mediator leading to low molecular weight polymers.[2] Its structural features also make it a valuable intermediate in the synthesis of more complex organic molecules and advanced materials.[2]
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the public domain regarding the biological activity of this compound. While many stilbene derivatives are known to possess a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, it is not possible to directly extrapolate these to this compound without dedicated experimental studies.
Due to the absence of specific information on its interaction with cellular signaling pathways, no diagrams can be generated at this time. Future research in this area would be highly valuable to uncover any potential pharmacological relevance of this compound.
The logical relationship for future investigation into the biological activity of this compound would follow a standard drug discovery and development workflow.
Conclusion
This compound is a well-defined chemical entity with established synthetic routes and characterized physical properties. Its utility in polymer chemistry and organic synthesis is recognized. However, a significant knowledge gap exists concerning its biological effects and mechanisms of action. This guide serves as a comprehensive summary of the current state of knowledge and highlights the need for further investigation into the potential pharmacological properties of this compound. Future research, particularly in the areas of cytotoxicity, enzyme and receptor interactions, and cellular signaling, will be crucial in determining the full potential of this compound in the field of drug development.
References
1-Methyl-2,2-diphenylethylene CAS number and structure
An In-depth Technical Guide to 1-Methyl-2,2-diphenylethylene
This technical guide provides a comprehensive overview of this compound, a significant compound in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis protocols, reactivity, and applications.
Chemical Identity and Structure
This compound, also known by its IUPAC name 1-phenylprop-1-enylbenzene, is an aromatic hydrocarbon.[1] Its chemical identity is well-established with a unique CAS number.
CAS Number: 778-66-5
Molecular Formula: C₁₅H₁₄[1][2]
Structure:
A variety of synonyms are used to refer to this compound, reflecting its structure:
-
1,1-Diphenyl-1-propene[3]
-
1,1-Diphenylpropene[1]
-
1-Methyl-2,2-diphenylethene[3]
-
2-Methyl-1,1-diphenylethylene[3]
-
Benzene, 1,1'-(1-propenylidene)bis-[3]
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 194.27 g/mol | [1][2][3] |
| Melting Point | 49 °C | [3] |
| Boiling Point | 284.85 °C | [3] |
| 280.5 °C at 760 mmHg | [2] | |
| Density | 1.0250 g/cm³ | [3] |
| 0.986 g/cm³ | [2] | |
| Refractive Index | 1.5880 | [3] |
| Flash Point | 131.9 °C | [3] |
| ¹H NMR (CDCl₃) | δ 7.25–7.15 (m, 10H, Ar-H), 6.35 (s, 1H, CH), 2.10 (s, 3H, CH₃) | [1] |
| ¹³C NMR | δ 145.2 (C=C), 139.8–126.4 (Ar-C), 22.1 (CH₃) | [1] |
| HOMO-LUMO gap | 5.2 eV | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been established, ranging from classical Grignard reactions to more modern catalytic systems.[1]
Experimental Protocols
Grignard Reaction with Benzophenone and Ethyl Iodide [4]
This protocol details the synthesis via a Grignard reagent prepared from ethyl iodide.
-
Preparation of the Grignard Reagent:
-
Prepare the Grignard reagent from 6 g of dry magnesium and 39 g of redistilled ethyl iodide in 120 ml of anhydrous ether.
-
-
Reaction with Benzophenone:
-
To the prepared Grignard reagent, add 23 g of dry, finely divided benzophenone.
-
Cool the flask if the reaction becomes too vigorous.
-
-
Work-up and Purification:
-
Heat the mixture for 6 hours on a water bath.
-
Treat the reaction mixture with dilute acid.
-
Extract the product with ether.
-
Remove the ether on a water bath.
-
Fractionally distill the residue under reduced pressure, collecting the fraction at 169-170 °C at 18 mmHg.
-
Recrystallize the collected fraction from petroleum ether.
-
Grignard Reaction with Acetophenone and Phenylmagnesium Bromide [1]
A common approach involves the reaction of phenylmagnesium bromide with acetophenone, followed by dehydration.
-
React phenylmagnesium bromide with acetophenone in anhydrous diethyl ether at reduced temperatures to form the tertiary alcohol intermediate, 1,1-diphenylethanol.
-
Subject the alcohol to acid-catalyzed dehydration, typically using concentrated sulfuric acid in acetic acid, to yield this compound.[1]
Other Synthetic Methods
-
Wittig Reaction: A more complex synthesis can be achieved via the Wittig reaction, which involves the reaction of a phosphonium ylide with a ketone (benzophenone) or an aldehyde.[1][5][6][7][8][9]
-
Dehydrogenation: This method involves the dehydrogenation of 1-methyl-2,2-diphenylethane using a suitable catalyst at elevated temperatures.[1]
-
Alkylation of Diphenylacetylene: This involves the alkylation of diphenylacetylene with methyl iodide in the presence of a base.[1]
Reactivity and Applications
The chemical behavior of this compound is largely defined by its carbon-carbon double bond and the presence of two phenyl groups.[1]
Key Chemical Reactions
-
Radical Polymerization: Similar to other diphenylethylenes, it can act as a mediator in radical polymerization processes, particularly with monomers like styrene and methyl acrylate.[1] This mediation typically leads to the formation of low molecular weight polymers.[1]
-
Electrophilic Substitution: The aromatic phenyl rings are susceptible to electrophilic substitution reactions.[1]
-
Diels-Alder Reactions: The conjugated system allows it to participate in Diels-Alder cycloaddition reactions.[1]
Applications
This compound serves as a valuable intermediate and tool in various scientific fields:
-
Organic Synthesis: It is a crucial precursor for synthesizing more complex organic molecules.[1]
-
Polymer Chemistry: It is utilized as a mediator in radical polymerization.[1] The related compound, 1,1-diphenylethylene, is also known for its applications in the anionic synthesis of polymers with controlled structures.
-
Material Science: Its stability and unique properties make it suitable for the creation of advanced materials.[1]
-
Analytical Chemistry: It has been used as a detection agent for identifying structural features in products derived from coal.[3]
Relevance in Drug Discovery and Development
While there is no direct evidence of this compound itself being a therapeutic agent, its structural motifs are relevant to drug discovery. The diphenylethylene core is found in various biologically active molecules. Furthermore, the introduction of a methyl group can significantly impact a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect.[10] This effect can enhance binding affinity, improve metabolic stability, or alter the conformational preferences of a molecule, all of which are critical aspects of drug design.[10] Therefore, derivatives of this compound could be of interest in the exploration of new bioactive compounds.
Safety and Handling
Currently, there is limited specific toxicological data available for this compound. General safety precautions for handling chemical compounds should be observed. Potential hazards may include skin and eye irritation.[1] Due to the lack of comprehensive toxicity data, it is advisable to handle this compound with caution, using appropriate personal protective equipment in a well-ventilated area.[1] For the related compound trans-stilbene, an oral LD50 in mice has been reported as 920 mg/kg.[3]
References
- 1. Buy this compound | 778-66-5 [smolecule.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. diphenylethylene | CAS#:103-30-0 | Chemsrc [chemsrc.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. sciepub.com [sciepub.com]
- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Methyl-2,2-diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methyl-2,2-diphenylethylene (also known as 1,1-diphenylpropene), a valuable intermediate in organic synthesis. This document details key methodologies, including Grignard reactions, dehydration of tertiary alcohols, and the Wittig reaction, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual diagrams of the reaction pathways are included to facilitate a deeper understanding of the chemical transformations.
Grignard Reaction Pathways
The Grignard reaction is a versatile and widely employed method for the formation of carbon-carbon bonds. In the synthesis of this compound, two main Grignard-based approaches are prominent: the reaction of an ethylmagnesium halide with benzophenone and the reaction of a phenylmagnesium halide with acetophenone followed by dehydration.
Pathway A: Reaction of Ethylmagnesium Iodide with Benzophenone
This one-pot synthesis involves the formation of an ethyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide intermediate is subsequently hydrolyzed and dehydrated in situ or in a separate step to yield the final alkene product.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| Magnesium | 24.31 | 6 g | ~0.247 |
| Ethyl Iodide | 155.97 | 39 g | ~0.250 |
| Benzophenone | 182.22 | 23 g | ~0.126 |
| Anhydrous Ether | 74.12 | 120 mL | - |
Experimental Protocol:
The Grignard reagent is prepared from 6 g of dry magnesium and 39 g of redistilled ethyl iodide in 120 ml of anhydrous ether.[1] To this solution, 23 g of dry, finely divided benzophenone are added.[1] The reaction flask should be cooled if the reaction becomes too vigorous.[1] The mixture is then heated for 6 hours on a water bath.[1] After heating, the reaction is treated with dilute acid and extracted with ether.[1] The ether is removed on a water bath, and the residue is fractionated under reduced pressure. The fraction collected at 169-170° C at 18 mmHg is recrystallized from petroleum ether to yield this compound.[1]
Pathway B: Reaction of Phenylmagnesium Bromide with Acetophenone and Subsequent Dehydration
This two-step approach involves the synthesis of 1,1-diphenylethanol as an intermediate. First, phenylmagnesium bromide is prepared and reacted with acetophenone. The resulting tertiary alcohol is then isolated and subjected to acid-catalyzed dehydration to afford the desired alkene.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| Acetophenone | 120.15 | 42.6 g | ~0.355 | - |
| Phenylmagnesium Bromide | 181.31 | (Prepared from bromobenzene) | - | - |
| 1,1-Diphenylethanol | 198.26 | - | - | - |
| This compound | 194.27 | 61.3 g | ~0.315 | 96% (dehydration step) |
Experimental Protocol:
A solution of acetophenone (containing 42.6 g of acetophenone in 30 mL of anhydrous 2-methyltetrahydrofuran) is slowly added to a prepared phenylmagnesium bromide Grignard reagent at room temperature.[2] The mixture is then heated to 80°C for 3 hours.[2] After cooling to 5°C, 10% hydrochloric acid is added dropwise until the pH of the solution is 6-7, and the reaction is continued at room temperature for 1 hour to obtain a solution of 1,1-diphenylethanol.[2] To this solution, 5.08 g of a sulfonic acid functional ionic liquid catalyst is added.[2] A water separator is installed, and the mixture is heated to reflux for 0.5 hours for dehydration.[2] The solvent is then recovered under normal pressure, and the residue is vacuum distilled to collect the fraction at 106-110° C/2 mmHg, yielding 61.3 g of this compound (96% yield for the dehydration step).[2]
Wittig Reaction Pathway
The Wittig reaction provides a powerful and highly specific method for synthesizing alkenes from carbonyl compounds. For the synthesis of this compound, this would involve the reaction of benzophenone with a phosphorus ylide generated from an ethyltriphenylphosphonium halide.
References
A Technical Guide to the Spectroscopic Analysis of 1-Methyl-2,2-diphenylethylene
Predicted Spectroscopic Data for 1-Methyl-2,2-diphenylethylene
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known spectral data of 1,1-diphenylethylene and the expected influence of the additional methyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~6.0-6.2 | Singlet/Narrow Multiplet | 1H | Olefinic proton (=CH-CH₃) |
| ~2.1 | Singlet/Doublet | 3H | Methyl protons (-CH₃) |
Note: The olefinic proton may show coupling to the methyl protons, resulting in a quartet, and the methyl protons may appear as a doublet.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~140-145 | Quaternary aromatic carbons |
| ~127-130 | Aromatic CH carbons |
| ~140-150 | Quaternary olefinic carbon (=C(Ph)₂) |
| ~120-130 | Olefinic CH carbon (=CH-CH₃) |
| ~15-20 | Methyl carbon (-CH₃) |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2950-3000 | Medium | Olefinic and Aliphatic C-H stretch |
| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1640 | Medium | Alkene C=C stretch |
| 1375-1450 | Medium | C-H bend (methyl) |
| 690-770 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Spectroscopic Data for the Reference Compound: 1,1-Diphenylethylene
The following tables present the experimental spectroscopic data for 1,1-diphenylethylene, which serves as a foundational reference.
Table 4: ¹H NMR Spectroscopic Data for 1,1-Diphenylethylene
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.31 | Multiplet | 10H | Aromatic protons (C₆H₅)[1] |
| 5.45 | Singlet | 2H | Olefinic protons (=CH₂)[1] |
Table 5: ¹³C NMR Spectroscopic Data for 1,1-Diphenylethylene
| Chemical Shift (δ) (ppm) | Assignment |
| 150.2 | Quaternary olefinic carbon (=C(Ph)₂) |
| 141.4 | Quaternary aromatic carbons |
| 128.3 | Aromatic CH carbons |
| 127.8 | Aromatic CH carbons |
| 127.3 | Aromatic CH carbons |
| 114.4 | Olefinic CH₂ carbon (=CH₂) |
Table 6: IR Spectroscopic Data for 1,1-Diphenylethylene
| Wavenumber (cm⁻¹) | Assignment |
| 3080, 3059, 3025 | Aromatic and Olefinic C-H stretch |
| 1625 | Alkene C=C stretch |
| 1598, 1493, 1445 | Aromatic C=C stretch |
| 905 | =CH₂ out-of-plane bend |
| 768, 695 | C-H out-of-plane bend (monosubstituted benzene) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The principle of NMR involves the alignment of nuclear spins in a magnetic field and their perturbation by a radio-frequency pulse. The subsequent detection of emitted electromagnetic waves provides information about the molecular structure.[2]
Sample Preparation:
-
Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Instrumentation and Data Acquisition:
-
NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations.[4] The absorption of radiation at specific frequencies corresponds to particular functional groups within a molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.
-
The sample pellet is then placed in the sample holder, and the spectrum is acquired.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mandatory Visualization
The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data.
Caption: General Spectroscopic Analysis Workflow.
References
Physical and chemical properties of 1-Methyl-2,2-diphenylethylene
A Comprehensive Technical Guide to 1-Methyl-2,2-diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name 1-phenylprop-1-enylbenzene, is an aromatic hydrocarbon with the molecular formula C15H14.[1] This compound, featuring two phenyl groups and a methyl group attached to an ethylene core, serves as a valuable intermediate in various organic syntheses and possesses unique reactivity, particularly in the realm of polymer chemistry.[1] Its distinct structure, combining steric hindrance and aromatic stability, makes it a compound of interest in material science and for the synthesis of more complex organic molecules.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and its known reactivity and applications.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Source(s) |
| Melting Point | 49°C | [2] |
| Boiling Point | 284.85°C (at 760 mmHg) | [2] |
| 280.5°C (at 760 mmHg) | [] | |
| Density | 1.025 g/cm³ | [2] |
| 0.986 g/cm³ | [] | |
| Refractive Index | 1.5880 | [2] |
| Flash Point | 131.9°C | [2] |
Chemical Properties and Identifiers
The chemical properties and identifiers of this compound are crucial for its identification and for understanding its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C15H14 | [1][2][][4] |
| Molecular Weight | 194.27 g/mol | [1][2][][4] |
| IUPAC Name | 1-phenylprop-1-enylbenzene | [1][] |
| CAS Number | 778-66-5 | [1][2] |
| Synonyms | 1,1-Diphenyl-1-propene, 1,1-Diphenylpropene, 1-Methyl-2,2-diphenylethene, Benzene, 1,1'-(1-propenylidene)bis- | [2][] |
| InChI | InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3 | [1][] |
| InChI Key | KYVBUUNCHXRYOS-UHFFFAOYSA-N | [1][] |
| Canonical SMILES | CC=C(C1=CC=CC=C1)C2=CC=CC=C2 | [1] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Grignard Reaction with Dehydration
A common and effective method involves the reaction of a Grignard reagent with a ketone, followed by acid-catalyzed dehydration of the resulting tertiary alcohol.[1]
Experimental Protocol:
-
Step 1: Formation of the Grignard Reagent and Reaction with Ketone. The Grignard reagent, phenylmagnesium bromide, is prepared from magnesium turnings and bromobenzene in anhydrous diethyl ether. To this solution, acetophenone is added dropwise at a reduced temperature.[1] The reaction mixture is then typically stirred for several hours to form the magnesium salt of 1,1-diphenylethanol.
-
Step 2: Work-up and Dehydration. The reaction is quenched with a dilute acid (e.g., aqueous HCl or H₂SO₄) to hydrolyze the magnesium salt and yield the tertiary alcohol, 1,1-diphenylethanol. This intermediate is then subjected to acid-catalyzed dehydration.[1] This is often achieved by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid in acetic acid, at a controlled temperature to promote the elimination of water and form the desired alkene.[1]
-
Step 3: Purification. The crude product is typically purified by extraction, followed by distillation under reduced pressure and/or recrystallization from a suitable solvent like petroleum ether.[5]
Other Synthetic Methods
-
Alkylation of Diphenylacetylene: This method involves the alkylation of diphenylacetylene with methyl iodide in the presence of a strong base.[1]
-
Dehydrogenation of 1-Methyl-2,2-diphenylethane: This approach requires the dehydrogenation of the corresponding alkane using a suitable catalyst at elevated temperatures.[1]
-
Wittig Reaction: A more complex synthesis can be achieved via the Wittig reaction, which involves the reaction of a phosphonium ylide with a ketone.[1]
Chemical Reactivity
The chemical reactivity of this compound is largely dictated by its carbon-carbon double bond and the presence of the two phenyl groups.
Radical Polymerization
A key chemical property of this compound is its ability to act as a mediator in radical polymerization processes, particularly with monomers like styrene and methyl acrylate.[1] Due to steric hindrance and the formation of a resonance-stabilized radical, it does not readily homopolymerize but can control the growth of other polymer chains, often leading to the formation of low molecular weight polymers.[1][6]
Spectroscopic Characterization
The structure of this compound is typically confirmed using various spectroscopic techniques.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the hydrogen and carbon framework, while Infrared (IR) spectroscopy can be used to identify the characteristic vibrations of the functional groups present in the molecule, such as the C=C double bond and the aromatic C-H bonds.[1]
Applications
This compound finds utility in several areas of chemical science:
-
Polymer Chemistry: It serves as a controlling agent or mediator in radical polymerization reactions.[1]
-
Organic Synthesis: Its derivatives are employed as building blocks in the synthesis of more complex organic molecules.[1]
-
Material Science: Due to its thermal stability and unique chemical properties, it is explored for the creation of advanced materials.[1]
-
Analytical Chemistry: It has been used as a detection agent for characterizing the structural features of products derived from coal.[2]
Safety and Handling
As with any chemical compound where full toxicological data is not available, this compound should be handled with caution. Potential hazards may include skin and eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed.
References
An In-depth Technical Guide to 1-Methyl-2,2-diphenylethylene and its Derivatives in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2,2-diphenylethylene, also known as 1,1-diphenylpropene, is an aromatic hydrocarbon with the molecular formula C₁₅H₁₄.[1][2] This compound, featuring two phenyl groups and a methyl group attached to a vinyl backbone, serves as a versatile platform for the development of a wide array of derivatives with significant applications in polymer chemistry, materials science, and medicinal chemistry. Its unique structural and electronic properties make it and its derivatives valuable synthons and functional molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on experimental methodologies and potential applications in drug discovery.
Core Compound Data: this compound
| Property | Value | Reference |
| CAS Number | 778-66-5 | [1] |
| Molecular Formula | C₁₅H₁₄ | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| Melting Point | 49°C | [1] |
| Boiling Point | 284.85°C | [1] |
| Density | 1.0250 g/cm³ | [1] |
| Refractive Index | 1.5880 | [1] |
Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.25–7.15 (m, 10H, Ar-H), 6.35 (s, 1H, =CH), 2.10 (s, 3H, CH₃) | [3] |
| ¹³C NMR | δ 145.2 (C=C), 139.8–126.4 (Ar-C), 22.1 (CH₃) | [3] |
| HOMO-LUMO gap | 5.2 eV | [3] |
Synthesis of this compound and its Derivatives
Several synthetic routes are available for the preparation of this compound and its derivatives. The choice of method often depends on the desired substitution pattern and scale of the reaction.
Grignard Reaction
The Grignard reaction is a classic and widely used method for the synthesis of this compound.[3] This involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration.
Materials:
-
Magnesium turnings (6 g)
-
Ethyl iodide (39 g, redistilled)
-
Anhydrous diethyl ether (120 ml)
-
Benzophenone (23 g, dry and finely divided)
-
Dilute acid (e.g., 10% HCl)
-
Petroleum ether for recrystallization
Procedure:
-
Prepare the Grignard reagent by reacting dry magnesium (6 g) with redistilled ethyl iodide (39 g) in 120 ml of anhydrous diethyl ether.
-
To the prepared Grignard reagent, add 23 g of dry, finely divided benzophenone. The addition should be controlled to prevent the reaction from becoming too vigorous, cooling the flask if necessary.
-
After the addition is complete, heat the mixture on a water bath for 6 hours.
-
Cool the reaction mixture and treat it with dilute acid to decompose the magnesium complex.
-
Extract the product with diethyl ether.
-
Remove the ether on a water bath.
-
Fractionally distill the residue under reduced pressure, collecting the fraction at 169-170° C at 18 mmHg.
-
Recrystallize the collected fraction from petroleum ether to obtain pure this compound.[4]
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones.[5][6] For this compound, this would involve the reaction of a phosphonium ylide with benzophenone.
Materials:
-
Benzyltriphenylphosphonium chloride
-
A suitable strong base (e.g., n-butyllithium or sodium hydride)
-
Benzophenone
-
Anhydrous solvent (e.g., THF or DMSO)
Procedure:
-
Prepare the phosphonium ylide by reacting benzyltriphenylphosphonium chloride with a strong base in an anhydrous solvent.
-
To the resulting ylide solution, add benzophenone.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,1-diarylalkene.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions such as the Suzuki and Heck reactions are powerful tools for the synthesis of highly substituted and functionalized triarylethylenes, which are analogs of this compound derivatives.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., toluene, DMF, or a mixture with water)
Procedure:
-
In a reaction vessel, combine the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting materials are consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over a drying agent, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the triarylethylene product.
Chemical Reactions and Applications
This compound and its derivatives undergo a variety of chemical reactions, leading to their utility in several fields.
Polymer Chemistry
Derivatives of 1,1-diphenylethylene are particularly important in polymer chemistry, where they are used in living anionic polymerization.[7][8] Due to steric hindrance, 1,1-diphenylethylene and its derivatives do not typically homopolymerize.[7] However, they can react with living anionic polymer chains, such as polystyryllithium, to cap the chain end. This allows for the synthesis of block copolymers and other complex polymer architectures with controlled molecular weights and narrow molecular weight distributions.[9]
Materials:
-
Polystyryllithium (PSLi) solution in a non-polar solvent
-
1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt)
-
Anhydrous solvent (e.g., toluene)
-
Methanol for precipitation
Procedure:
-
In a reaction vessel under an inert atmosphere, add the solution of polystyryllithium.
-
To this, add the 1,1-diphenylethylene derivative (DPE-SiOEt). An immediate color change to dark red indicates the formation of the 1,1-diphenylalkyllithium anion.
-
Stir the solution for a short period (e.g., 15 minutes) to ensure complete capping.
-
Another monomer can then be added to grow a second block, or the reaction can be terminated.
-
To terminate, precipitate the polymer by adding the reaction mixture to an excess of methanol.
-
Dissolve the polymer in a suitable solvent like toluene and re-precipitate in methanol to remove any unreacted monomer.
-
Dry the resulting polymer in a vacuum oven to a constant weight.[9]
Cycloaddition Reactions
The double bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.[3] These reactions are valuable for the construction of complex molecular frameworks.
Derivatives in Drug Development
While direct biological activity data for this compound is limited, its structural analogs, particularly triphenylethylene derivatives, are of significant interest in medicinal chemistry. The most notable example is Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer.[4] The structural similarity suggests that derivatives of this compound could also exhibit interesting pharmacological properties.
Structure-Activity Relationships (SAR) of Triphenylethylene Analogs
The biological activity of triphenylethylene derivatives is highly dependent on their substitution pattern. For SERMs like Tamoxifen, the presence of a basic aminoalkoxy side chain is crucial for their antiestrogenic activity. Modifications to this side chain, as well as substitutions on the phenyl rings, can significantly alter the compound's affinity for the estrogen receptor and its agonist/antagonist profile.[8][10]
Anticancer and Antimicrobial Activities of Analogs
Several studies have explored the anticancer and antimicrobial activities of triphenylethylene and stilbene derivatives.[4] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] Some derivatives have also shown activity against pathogenic microbes.
The following table summarizes the biological activity of some triphenylethylene derivatives, which can serve as a guide for the design of new analogs based on the this compound scaffold.
| Compound/Derivative Class | Biological Activity | IC₅₀/GI₅₀ Values | Target/Cell Line | Reference |
| Ferrocenyl Tamoxifen Derivatives | Mildly cytotoxic | ~10 µM | PC-3 prostate cancer cells | [8] |
| Isoxazole-containing Triarylethylenes | Anticancer | - | MCF-7, MDA-MB-435 | [7] |
| Flexible Triphenylethylene Analogs | Anticancer | GI₅₀ = 0.15 µM (Compound 6) | MCF-7 | [11] |
| Flexible Triphenylethylene Analogs | Anticancer | GI₅₀ = 1.71 µM (Compound 6) | MDA-MB-231 | [11] |
| Homodiaminoalkoxy Triphenylethylenes | Anticancer | GI₅₀ = 0.44 µM (Compound 13) | MCF-7, MDA-MB-231 | [11] |
| Chloro-substituted Triphenylethylenes | Antiproliferative | GI₅₀ = 1.05 µM (Compound 2B) | MCF-7 | [5] |
| Chloro-substituted Triphenylethylenes | Antiproliferative | GI₅₀ = 1.30 µM (Compound 2B) | MDA-MB-231 | [5] |
Visualizations
Synthesis Workflow: Grignard Reaction for this compound
Caption: Grignard synthesis of this compound.
Signaling Pathway: Estrogen Receptor Modulation by Triphenylethylene Analogs
Caption: Estrogen receptor signaling and its inhibition.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in both materials science and medicinal chemistry. The synthetic methodologies for accessing these molecules are well-established and offer a high degree of flexibility for introducing various functional groups. While their application in polymer chemistry is well-documented, the exploration of their biological activities, guided by the structure-activity relationships of analogous triphenylethylenes, presents a promising avenue for the discovery of novel therapeutic agents. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully unlock their potential in drug development and other applications.
References
- 1. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Synthesis of Tamoxifen‐Artemisinin and Estrogen‐Artemisinin Hybrids Highly Potent Against Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 10. Research progress on tamoxifen and its analogs associated with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flexible Etherified and Esterified Triphenylethylene Derivatives and Their Evaluation on ER-positive and Triple-Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Steric Hindrance in the Reactivity of 1-Methyl-2,2-diphenylethylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2,2-diphenylethylene, a trisubstituted alkene, exhibits a unique reactivity profile that is profoundly influenced by steric hindrance. The presence of two bulky phenyl groups and a methyl group around the carbon-carbon double bond governs its behavior in various chemical transformations, including polymerization, electrophilic additions, and cycloaddition reactions. This technical guide provides a comprehensive analysis of the steric effects on the reactivity of this compound, supported by quantitative data from copolymerization studies, detailed experimental methodologies for key reactions, and visualizations of reaction mechanisms. Understanding these steric constraints is crucial for leveraging this molecule in organic synthesis and drug development.
Introduction
This compound, also known as 1,1-diphenylpropene, is an aromatic hydrocarbon with the molecular formula C₁₅H₁₄. Its structure, featuring a trisubstituted double bond with two phenyl groups on one carbon and a methyl group on the other, creates a sterically crowded environment that dictates its chemical behavior. Unlike less substituted alkenes, the reactivity of this compound is not solely governed by electronic effects; steric hindrance often plays a dominant, and sometimes prohibitive, role. This guide delves into the nuanced interplay of steric and electronic factors that define the reactivity of this intriguing molecule.
The Impact of Steric Hindrance on Polymerization
The most striking illustration of steric hindrance in this compound is its behavior in polymerization reactions. Due to the significant steric bulk around the double bond, 1,1-diphenylethylene (DPE) and its derivatives, including this compound, are incapable of undergoing anionic homopolymerization.[1] The bulky phenyl groups prevent the approach of the propagating chain end to another monomer unit.
However, these monomers readily participate in copolymerization with less sterically hindered monomers like styrene. The extent of their incorporation and the resulting polymer sequence are quantified by monomer reactivity ratios (r). These ratios indicate the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer.
Quantitative Analysis of Reactivity in Copolymerization
The reactivity ratios for the anionic copolymerization of various 1,1-diphenylethylene derivatives with styrene provide quantitative insight into the steric and electronic effects on their reactivity.
| DPE Derivative | Styrene Reactivity Ratio (r_styrene) | DPE Derivative Reactivity Ratio (r_DPE) | Interpretation |
| DPE-SiH/OMe | 1.42 | ~0 | The growing polystyryl anion adds styrene 1.42 times more readily than it adds the DPE derivative. The DPE-ended chain does not add another DPE monomer.[2] |
| DPE-SiH/NMe₂ | 1.79 | ~0 | The electron-donating NMe₂ group slightly increases the steric hindrance or alters the electronic character, making the DPE derivative even less reactive towards the polystyryl anion compared to the OMe derivative.[2] |
| DPE-NMe₂ | 9.1 (neat), 29.8 (in THF) | ~0 | The presence of the electron-donating dimethylamino group significantly decreases the reactivity of the DPE derivative towards the polystyryl anion, especially in a polar solvent like THF.[3] |
| DPE-SiOEt | 1.5 | ~0 | The ethoxysilyl group presents a moderate level of steric hindrance, comparable to the SiH/OMe derivative.[4][5] |
Note: A reactivity ratio (r) greater than 1 indicates that the growing polymer chain prefers to add its own type of monomer. An r value less than 1 indicates a preference for adding the other monomer. An r value of approximately 0 means the monomer does not readily add to a chain ending in itself.
Electrophilic Addition Reactions: A Tale of Two Faces
Electrophilic addition to alkenes typically proceeds through the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.
In the case of this compound, the attack of an electrophile on the double bond can, in principle, lead to two possible carbocations.
Caption: Carbocation formation in electrophilic addition.
The formation of the tertiary carbocation is electronically favored due to the stabilizing effect of the two phenyl groups and the methyl group. However, the steric congestion on the carbon bearing the two phenyl groups can hinder the approach of the nucleophile. This steric hindrance can potentially lead to rearrangements or a decrease in the overall reaction rate compared to less substituted alkenes.
Experimental Protocol: Bromination of an Alkene (Adapted for this compound)
This protocol is adapted from the bromination of stilbene and serves as a representative procedure for the electrophilic addition of bromine to this compound.
Materials:
-
This compound
-
Pyridinium hydrobromide perbromide (PBPB)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar and magnetic stir plate
-
Hirsch funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of glacial acetic acid with gentle heating.
-
Once dissolved, add pyridinium hydrobromide perbromide to the solution.
-
Attach a reflux condenser and heat the mixture with stirring for 1-2 hours. The disappearance of the orange color of the PBPB indicates the consumption of bromine.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the crude product by vacuum filtration using a Hirsch funnel.
-
Wash the crystals with cold water and then with a small amount of cold ethanol.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate before disposal.
-
Recrystallize the crude product from ethanol to obtain the purified 1,2-dibromo-1-methyl-2,2-diphenylethane.
-
Characterize the product by melting point and spectroscopy.
Caption: General workflow for alkene bromination.
Cycloaddition Reactions: The Challenge of Concerted Pathways
Cycloaddition reactions, such as the Diels-Alder reaction, involve the concerted formation of multiple new bonds. The success of these reactions is highly dependent on the ability of the reactants to approach each other in the correct orientation. The steric bulk of this compound can significantly hinder its participation as a dienophile in [4+2] cycloadditions or as a reactant in [2+2] cycloadditions.
The two phenyl groups create a significant steric shield around the double bond, making it difficult for a diene to approach in the necessary geometry for a Diels-Alder reaction. Consequently, this compound is expected to be a poor dienophile, requiring harsh reaction conditions or highly reactive dienes to achieve any significant yield.
Caption: Steric hindrance in the Diels-Alder transition state.
Representative Experimental Protocol: Diels-Alder Reaction
This is a general protocol for a Diels-Alder reaction that can be adapted for testing the reactivity of this compound with a reactive diene like cyclopentadiene.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (dry)
-
Reaction tube or round-bottom flask with reflux condenser
-
Stir bar and magnetic stir plate
Procedure:
-
In a reaction tube, dissolve this compound in dry toluene.
-
Add a molar excess of freshly cracked cyclopentadiene to the solution.
-
Seal the reaction tube (if appropriate for the scale and temperature) or equip the flask with a reflux condenser.
-
Heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized, but starting at the reflux temperature of toluene is a reasonable approach.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion or after a set time, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.
-
Characterize the product by spectroscopy (¹H NMR, ¹³C NMR, MS) to confirm its structure.
Conclusion
The reactivity of this compound is a compelling case study in the power of steric hindrance to control chemical transformations. Its inability to homopolymerize anionically, a direct consequence of its bulky substituents, is a testament to this principle. While electronic factors still play a role in directing the outcomes of reactions like electrophilic additions, the steric environment around the double bond often dictates the feasibility and rate of such transformations. For cycloaddition reactions, the steric shielding of the double bond presents a significant barrier to participation. For researchers in organic synthesis and drug development, a thorough understanding of these steric constraints is paramount for predicting the reactivity of this compound and for designing synthetic routes that either accommodate or exploit its unique structural features. Future work involving computational modeling could provide more precise quantitative data on the transition state energies for various reactions, further elucidating the energetic cost of steric hindrance in this and related systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sequence regulation in the living anionic copolymerization of styrene and 1-(4-dimethylaminophenyl)-1-phenylethylene by modification with different additives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-2,2-diphenylethylene: An In-depth Technical Guide for Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2,2-diphenylethylene, also known as 1,1-diphenylpropene, is an aromatic hydrocarbon with the chemical formula C₁₅H₁₄.[1][2][3] This compound, and its closely related analog 1,1-diphenylethylene (DPE), have garnered significant attention in the field of polymer science. Their unique structural characteristics, particularly the steric hindrance around the double bond, prevent them from undergoing homopolymerization through anionic or radical mechanisms.[4][5] This reluctance to self-propagate makes them invaluable tools for controlling polymer architectures, enabling the synthesis of well-defined block copolymers, functionalized polymers, and materials with tailored properties. This technical guide provides a comprehensive overview of this compound's synthesis, properties, and its multifaceted applications in polymer chemistry, complete with experimental protocols and mechanistic diagrams.
Core Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄ | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| CAS Number | 778-66-5 | [1] |
| IUPAC Name | 1,1'-(Prop-1-ene-1,1-diyl)dibenzene | [1] |
| Synonyms | 1,1-Diphenylpropene, α-Methylstilbene | [1] |
| Melting Point | 49 °C | [3] |
| Boiling Point | 280.5 °C at 760 mmHg | [2] |
| Density | 0.986 g/cm³ | [2] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process: a Grignard reaction followed by an acid-catalyzed dehydration.[1][6]
Experimental Protocol: Synthesis via Grignard Reaction and Dehydration
Materials:
-
Magnesium turnings
-
Ethyl iodide (redistilled)
-
Anhydrous diethyl ether
-
Benzophenone (dry, finely divided)
-
Dilute sulfuric acid
-
Petroleum ether
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, prepare the Grignard reagent from 6 g of dry magnesium turnings and 39 g of redistilled ethyl iodide in 120 ml of anhydrous diethyl ether.[7]
-
Reaction with Benzophenone: To the prepared Grignard reagent, slowly add a solution of 23 g of dry, finely divided benzophenone in anhydrous ether. The reaction can be vigorous, and cooling may be necessary to control the rate.[7]
-
Heating and Hydrolysis: After the addition is complete, heat the mixture on a water bath for 6 hours. Subsequently, cool the reaction mixture and treat it with dilute acid to hydrolyze the magnesium alkoxide intermediate.[7]
-
Extraction and Purification: Extract the product with diethyl ether. Remove the ether on a water bath, and fractionally distill the residue under reduced pressure. Collect the fraction boiling at 169-170 °C at 18 mmHg.[7]
-
Recrystallization: Recrystallize the collected fraction from petroleum ether to obtain pure this compound.[7]
Role in Anionic Polymerization
Due to significant steric hindrance, this compound and its derivatives do not undergo anionic homopolymerization.[4] This characteristic is pivotal in living anionic polymerization for the synthesis of well-defined block copolymers. The living anionic chain end of a polymer, such as polystyryllithium, can react with a molecule of a DPE derivative. This "capping" reaction forms a new, sterically hindered carbanion that is too stable to initiate the polymerization of another DPE derivative molecule but is reactive enough to initiate the polymerization of a different, more reactive monomer, such as methyl methacrylate.[8]
Mechanism: Capping of Living Polystyrene with a DPE Derivative
The process involves the nucleophilic attack of the living polystyryl anion on the double bond of the DPE derivative. This forms a stable 1,1-diphenylalkyl anion, effectively changing the nature of the active center and preventing self-termination or unwanted side reactions before the introduction of the second monomer.
Experimental Protocol: Anionic Copolymerization of Styrene and a DPE Derivative
Materials:
-
Styrene (purified)
-
This compound (or other DPE derivative, purified)
-
sec-Butyllithium (sec-BuLi) as initiator
-
Benzene (anhydrous)
-
Methanol
Procedure:
-
Reactor Setup: All polymerizations should be conducted under high vacuum or in a glovebox under an inert atmosphere (e.g., argon) to exclude moisture and oxygen.[8]
-
Initiation of Styrene: In a Schlenk flask, dissolve a known amount of styrene monomer in anhydrous benzene. Initiate the polymerization by adding a calculated amount of sec-BuLi. The solution should turn a characteristic orange-red, indicating the formation of polystyryllithium. Allow the styrene polymerization to proceed to completion.[8]
-
Capping with DPE Derivative: Introduce a solution of the DPE derivative in benzene to the living polystyrene solution. The color of the solution will typically change to a deeper red, indicating the formation of the diphenylalkyl anion. Allow this capping reaction to proceed for a sufficient time (e.g., 15-30 minutes).[8]
-
Initiation of Second Monomer: Introduce the second monomer (e.g., methyl methacrylate) to the solution containing the capped living polymer.
-
Termination: After the second monomer has polymerized to the desired extent, terminate the reaction by adding degassed methanol.
-
Purification: Precipitate the resulting block copolymer in a large excess of a non-solvent (e.g., methanol), filter, and dry under vacuum.[8]
Quantitative Data: Reactivity Ratios
The reactivity ratios (r) are crucial parameters in copolymerization, indicating the relative reactivity of a growing polymer chain ending in one monomer unit towards the same and the other monomer. For the copolymerization of styrene (M₁) and DPE derivatives (M₂), the reactivity ratio r₁ (styrene) is of primary interest, as r₂ is effectively zero due to the inability of DPE derivatives to homopolymerize.
| DPE Derivative | r₁ (Styrene) | Polymerization Conditions | Reference |
| DPE-SiH/OMe | 1.42 | Living anionic polymerization | [1] |
| DPE-SiH/NMe₂ | 1.79 | Living anionic polymerization | [1] |
Role in Controlled Radical Polymerization
This compound and its analogs can also act as controlling agents in radical polymerization, a technique sometimes referred to as the "DPE method".[9][10] This method allows for the synthesis of polymers with controlled molecular weights and narrower molecular weight distributions compared to conventional free radical polymerization.
Mechanism: DPE-Mediated Controlled Radical Polymerization
The mechanism involves the addition of a propagating radical (P•) to the DPE molecule, forming a stable diphenylalkyl radical. This radical is generally not reactive enough to initiate a new polymer chain but can reversibly terminate with another propagating radical to form a dormant species. This dormant species can then undergo homolytic cleavage to regenerate the propagating radicals, thus controlling their concentration and minimizing irreversible termination reactions.
Experimental Protocol: Controlled Radical Polymerization of Methyl Methacrylate (MMA) with DPE
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
1,1-Diphenylethylene (DPE)
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Toluene (solvent)
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve MMA, DPE, and AIBN in toluene. The molar ratio of monomer:DPE:initiator is crucial for controlling the polymerization and should be optimized for the desired molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization.
-
Monitoring: At timed intervals, withdraw aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by gravimetry or GC) and the evolution of molecular weight and polydispersity (by size exclusion chromatography, SEC).
-
Termination and Purification: After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol. Filter and dry the polymer under vacuum.
Conclusion
This compound and its related compounds are versatile molecules in polymer science. Their inability to homopolymerize anionically makes them excellent capping agents for the synthesis of well-defined block copolymers. In radical polymerization, they serve as effective control agents, enabling the synthesis of polymers with controlled molecular weights and architectures. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers and scientists to harness the unique properties of this compound for the development of advanced polymeric materials. Further research into the precise reactivity ratios of this compound with a broader range of monomers will undoubtedly expand its utility in creating novel polymers with tailored functionalities.
References
- 1. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sequence regulation in living anionic terpolymerization of styrene and two categories of 1,1-diphenylethylene (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of the Locked-Unlocked Mechanism in Living Anionic Polymerization Realized with 1-(Tri-isopropoxymethylsilylphenyl)-1-phenylethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety and Handling of 1-Methyl-2,2-diphenylethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Methyl-2,2-diphenylethylene (also known as 1,1-diphenylpropene), a compound utilized in organic synthesis and polymer chemistry.[1] Due to the limited availability of specific safety data for this compound, this guide incorporates information from structurally related aromatic hydrocarbons and alkenes to provide a thorough assessment of potential hazards and recommended safety protocols.
Chemical and Physical Properties
This compound is an aromatic hydrocarbon.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (CAS: 778-66-5) | 1,1-Diphenylethylene (CAS: 530-48-3) | 1,1-Diphenylpropane (CAS: 1530-03-6) |
| Molecular Formula | C₁₅H₁₄[1][2][3] | C₁₄H₁₂ | C₁₅H₁₆ |
| Molecular Weight | 194.27 g/mol [1][2][3] | 180.25 g/mol | 196.29 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or solid[5] | Liquid | - |
| Melting Point | 49 °C[2] | 8 °C | - |
| Boiling Point | 284.85 °C[2] | 277 °C | - |
| Flash Point | 131.9 °C[2] | - | - |
| Density | 1.025 g/cm³[2] | 1.021 g/mL at 25 °C | - |
| Solubility | Insoluble in water; soluble in organic solvents.[5] | Insoluble in water; miscible with methanol, chloroform, and ether. | - |
Hazard Identification and GHS Classification
Table 2: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | ❕ | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4] | ❕ | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[4] | ❕ | Warning |
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1]
-
Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory tract.
-
Unknown Toxicity: The full toxicological profile is not known. It should be handled with caution as potential inhalation or ingestion hazards are unknown.[1]
-
Flammability: As a hydrocarbon with a flash point of 131.9°C, it is combustible.[2]
Toxicological Data
Comprehensive toxicological data for this compound is not available. The information in Table 3 is derived from structurally related compounds and should be used as a guide for assessing potential toxicity.
Table 3: Toxicological Data for Structurally Related Compounds
| Compound | Test | Route | Species | Dose | Reference |
| trans-Stilbene | LD50 | Oral | Mouse | 920 mg/kg | [6] |
| Styrene | LD50 | Oral | Rat | 2,650 mg/kg | [7] |
| Styrene | LC50 | Inhalation | Rat | 12,000 mg/m³ (4h) | [7] |
The toxicology of styrene, a related aromatic alkene, is well-studied. Styrene is metabolized to styrene-7,8-oxide, which is the principal active metabolite.[8] Chronic exposure to styrene may affect the central nervous system.[8] While these findings for related compounds are informative, they may not be directly extrapolated to this compound.
Experimental Protocols
General Handling and Storage
Workflow for Safe Handling of this compound
Caption: General workflow for handling this compound.
Methodology:
-
Risk Assessment: Before handling, conduct a thorough risk assessment, considering the potential hazards and the scale of the experiment.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[5] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat should be worn. For larger quantities or increased splash risk, a chemical-resistant apron is recommended.[5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill and Disposal Procedures
Decision Tree for Spill Management
References
- 1. nctius.com [nctius.com]
- 2. fishersci.com [fishersci.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. 1,1-Diphenylpropane | C15H16 | CID 73726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trimaco.com [trimaco.com]
- 6. diphenylethylene | CAS#:103-30-0 | Chemsrc [chemsrc.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Methyl-2,2-diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The compound 1-Methyl-2,2-diphenylethylene is systematically named 1-phenylprop-1-enylbenzene according to IUPAC nomenclature.[1][] It is a well-documented chemical intermediate with a variety of synonyms used in literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
-
1,1-Diphenylpropene
-
1,1-Diphenyl-1-propene
-
Benzene, 1,1'-(1-propenylidene)bis-
-
1-Methyl-2,2-diphenylethene
-
2-Methyl-1,1-diphenylethylene
-
α-Methylstilbene (less common, can be ambiguous)
Chemical Identifiers:
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.
| Property | Value | Reference |
| Melting Point | 48.5 - 51 °C | [4][6] |
| Boiling Point | 280.5 - 285 °C at 760 mmHg | [][4] |
| Density | 0.986 - 1.010 g/cm³ | [][4] |
| Refractive Index | 1.576 - 1.593 | [4][6] |
| Flash Point | 131.9 °C | [6] |
| XLogP3 | 4.1 | [6] |
Spectroscopic Data: Spectroscopic analysis is essential for the structural confirmation of this compound. A summary of available spectroscopic data is presented below. Detailed spectra can be accessed through the provided database links.
| Spectroscopy Type | Database/Reference |
| ¹H NMR | SpectraBase |
| ¹³C NMR | PubChem |
| FTIR | SpectraBase |
| Raman | SpectraBase |
| Mass Spectrometry (GC-MS) | SpectraBase |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Grignard Reaction followed by Dehydration
A common and reliable method involves the Grignard reaction between a phenylmagnesium halide and propanone (acetone), followed by the dehydration of the resulting tertiary alcohol.[1]
Workflow for Grignard Synthesis and Dehydration:
Caption: Synthesis of this compound via Grignard reaction and subsequent dehydration.
Experimental Protocol:
-
Step 1: Synthesis of 1,1-Diphenyl-1-propanol
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by cloudiness and gentle refluxing), add the remaining bromobenzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of propanone (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1-diphenyl-1-propanol.
-
-
Step 2: Dehydration to this compound
-
Place the crude 1,1-diphenyl-1-propanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Wittig Reaction
The Wittig reaction provides an alternative route to this compound, typically involving the reaction of a phosphonium ylide with a ketone.
Conceptual Workflow for Wittig Synthesis:
Caption: General scheme for the synthesis of this compound using the Wittig reaction.
Experimental Protocol Outline:
-
Ylide Generation: Prepare the phosphonium ylide by treating ethyltriphenylphosphonium bromide with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like THF or DMSO.
-
Reaction with Ketone: Add benzophenone to the ylide solution at a controlled temperature (often low temperatures are initially required).
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture and perform a standard aqueous work-up. The product, this compound, is then isolated and purified, typically by chromatography to separate it from the triphenylphosphine oxide byproduct.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by its carbon-carbon double bond and the presence of the two phenyl groups.
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the steric hindrance from the two phenyl groups can influence the regioselectivity and reaction rate.
-
Polymerization: Like other styrenic monomers, this compound can participate in polymerization reactions, often as a comonomer to modify the properties of the resulting polymer.[1]
-
Hydroalkylation: It can undergo hydroalkylation reactions, for example, mediated by magnesium hydride.[7]
The primary application of this compound is as a building block in organic synthesis for the preparation of more complex molecules.
Pharmacology and Toxicology
Currently, there is a lack of specific, in-depth pharmacological and toxicological data for this compound in the public domain. Much of the available information is for structurally related compounds, such as other stilbene derivatives or chalcones.
General Observations for Related Compounds:
-
Chalcones (1,3-diphenyl-2-propen-1-ones): This class of compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[8] Some derivatives have been investigated as inhibitors of the NLRP3 inflammasome[9] and as selective COX-1/COX-2 inhibitors[10].
-
Phenylpropanoids: This broader class of natural products, which includes compounds with a C6-C3 skeleton, has been studied for various pharmacological properties, including anti-inflammatory actions.[11]
Toxicological Profile:
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its reactivity makes it a useful building block in organic synthesis. While there is a significant body of research on structurally related compounds, particularly in the area of pharmacology, there is a clear need for further investigation into the specific biological activities and toxicological profile of this compound to fully understand its potential applications in drug discovery and development. Researchers are encouraged to consult the primary literature and safety data sheets before handling this compound.
References
- 1. Buy this compound | 778-66-5 [smolecule.com]
- 3. CAS 778-66-5: 1,1-Diphenyl-1-propene | CymitQuimica [cymitquimica.com]
- 4. 1,1-diphenylpropene [stenutz.eu]
- 5. 1,1-Diphenyl-1-propene | C15H14 | CID 238207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,1-Diphenylpropane | C15H16 | CID 73726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Grignard Synthesis of 1-Methyl-2,2-diphenylethylene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-2,2-diphenylethylene, also known as prop-1-ene-1,1-diyldibenzene, is an aromatic hydrocarbon with significant applications as an intermediate in organic synthesis.[1] Its structure, featuring two phenyl groups and a methyl group attached to a double bond, imparts unique chemical properties that make it a valuable precursor for more complex molecules.[1] The Grignard reaction offers a classic and effective method for the synthesis of this compound. This protocol details the preparation of this compound through the reaction of an ethyl Grignard reagent with benzophenone, followed by dehydration of the intermediate alcohol.
The Grignard reaction is a fundamental C-C bond-forming reaction where a nucleophilic organomagnesium halide (the Grignard reagent) adds to an electrophilic carbonyl group.[2][3] Due to the high reactivity of Grignard reagents, stringent anhydrous conditions are necessary for a successful synthesis.[2][4]
Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of the Grignard Reagent: Ethyl iodide reacts with magnesium metal in anhydrous ether to form ethylmagnesium iodide.
-
Reaction with Benzophenone and Dehydration: The Grignard reagent attacks the carbonyl carbon of benzophenone to form a tertiary alcohol intermediate (1,1-diphenyl-2-propanol). Subsequent treatment with a dilute acid during workup facilitates the dehydration of this alcohol to yield the final product, this compound.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Magnesium (dry) | 6 g | [5] |
| Ethyl Iodide (redistilled) | 39 g | [5] |
| Benzophenone (dry, finely divided) | 23 g | [5] |
| Anhydrous Ether | 120 ml | [5] |
| Reaction Conditions | ||
| Grignard Formation | Gentle warming if necessary to initiate | |
| Reaction with Benzophenone | Cooling if the reaction is too vigorous | [5] |
| Heating | 6 hours on a water bath | [5] |
| Workup & Purification | ||
| Quenching | Dilute acid | [5] |
| Extraction | Ether | [5] |
| Purification | Fractional distillation under reduced pressure | [5] |
| Boiling Point of Product | 169-170 °C at 18 mmHg | [5] |
| Recrystallization Solvent | Petroleum ether | [5] |
Experimental Protocols
Safety Precautions:
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Anhydrous ether is extremely flammable. Ensure there are no open flames or spark sources nearby.[6]
-
The formation of the Grignard reagent is exothermic and can become vigorous. Have an ice bath ready for cooling.[6]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Apparatus for distillation under reduced pressure
-
Standard glassware for extraction and recrystallization
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas.[4]
Step-by-Step Procedure:
Part 1: Preparation of the Ethylmagnesium Iodide Reagent
-
Place 6 g of dry magnesium turnings into the three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to help initiate the reaction.
-
Add 120 ml of anhydrous ether to the flask.
-
Dissolve 39 g of redistilled ethyl iodide in a small amount of anhydrous ether in the dropping funnel.
-
Add a small amount of the ethyl iodide solution to the magnesium suspension. The reaction should start spontaneously, evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Once the reaction has initiated, add the remaining ethyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
Part 2: Reaction with Benzophenone and Dehydration
-
Once the Grignard reagent has formed, begin to add 23 g of dry, finely divided benzophenone in small portions to the reaction mixture.
-
If the reaction becomes too vigorous, cool the flask with an ice-water bath.[5]
-
After the addition of benzophenone is complete, heat the mixture on a water bath for 6 hours.[5]
-
After the heating period, cool the reaction mixture in an ice bath.
-
Slowly and cautiously add a dilute acid (e.g., 10% sulfuric acid or saturated aqueous ammonium chloride) to quench the reaction and dissolve the magnesium salts.[5][7]
-
Transfer the mixture to a separatory funnel and extract the product with ether.[5]
-
Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution.
-
Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the ether by rotary evaporation.[5]
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 169-170 °C at 18 mmHg.[5]
-
The collected fraction can be further purified by recrystallization from petroleum ether.[5]
Alternative Synthetic Routes
While the Grignard reaction is a common method, other synthetic pathways to this compound exist, such as the Wittig reaction.[1] The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to form an alkene.[8]
Visualization of the Experimental Workflow
The following diagram outlines the key steps in the Grignard synthesis of this compound.
Caption: Workflow for the Grignard synthesis of this compound.
References
- 1. Buy this compound | 778-66-5 [smolecule.com]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 1-Methyl-2,2-diphenylethylene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Methyl-2,2-diphenylethylene, an aromatic hydrocarbon, utilizing the Wittig reaction. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or a ketone.[1][2][3] In this specific application, benzophenone is reacted with the non-stabilized ylide derived from ethyltriphenylphosphonium bromide to yield the target alkene.
The primary advantage of the Wittig reaction is the specific location of the newly formed double bond, which avoids the formation of isomeric mixtures that can occur with other olefination methods.[4] The reaction proceeds through a betaine intermediate, which then forms a four-membered oxaphosphetane ring that collapses to the desired alkene and triphenylphosphine oxide.[5] The formation of the highly stable triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[6]
Experimental Overview
The synthesis of this compound via the Wittig reaction is a two-step process performed in a single pot:
-
Ylide Formation: Ethyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the corresponding phosphorus ylide. This step is conducted under anhydrous conditions in an inert atmosphere to prevent the decomposition of the highly reactive ylide.
-
Wittig Reaction: The freshly prepared ylide is then reacted in situ with benzophenone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of this compound and triphenylphosphine oxide.
Subsequent work-up and purification steps are required to isolate the final product from the reaction mixture and the triphenylphosphine oxide byproduct.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is representative and can vary based on reaction scale and purity of reagents.
| Parameter | Value |
| Reactants | |
| Ethyltriphenylphosphonium bromide | 1.05 equivalents |
| n-Butyllithium (n-BuLi) | 1.05 equivalents |
| Benzophenone | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Ylide Formation Temperature | 0 °C to room temperature |
| Wittig Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Yield | |
| Expected Yield | 70-85% (representative) |
Experimental Protocol
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Benzophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or nitrogen/argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation of the Wittig Reagent (Ylide):
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (1.05 equivalents).
-
Add anhydrous THF via syringe to dissolve the phosphonium salt.
-
Cool the suspension to 0 °C in an ice bath.[5]
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The formation of the ylide is often indicated by a color change to a deep red or orange.[5]
-
-
Wittig Reaction:
-
In a separate flask, dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Cool the freshly prepared ylide solution back to 0 °C in an ice bath.
-
Slowly add the solution of benzophenone to the ylide solution via syringe.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Reaction Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).[5]
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of this compound and triphenylphosphine oxide.
-
To remove the bulk of the triphenylphosphine oxide, dissolve the crude residue in a minimal amount of dichloromethane and add a larger volume of hexanes. Triphenylphosphine oxide is less soluble in this solvent mixture and will precipitate out.[5]
-
Filter the mixture and collect the filtrate.
-
Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Visualizations
Wittig Reaction Mechanism
Caption: A diagram illustrating the two main stages of the Wittig reaction for the synthesis of this compound.
Experimental Workflow
Caption: A flowchart outlining the key steps in the synthesis and purification of this compound.
References
Application Notes and Protocols for the Preparation of 1-Methyl-2,2-diphenylethylene via a Proposed Dehydrogenation Method
Abstract:
This document provides a detailed protocol for the preparation of 1-Methyl-2,2-diphenylethylene. Due to the limited availability of direct dehydrogenation methods for the target molecule in published literature, this protocol outlines a two-stage process. The first stage involves the synthesis of the precursor, 1,1-diphenylpropane, through a Grignard reaction followed by reduction. The second stage details a proposed catalytic dehydrogenation of 1,1-diphenylpropane, based on the well-established industrial process for the dehydrogenation of ethylbenzene to styrene. This application note is intended for researchers and professionals in organic synthesis and drug development.
Introduction
This compound is a valuable chemical intermediate in organic synthesis. While various synthetic routes to substituted ethylenes exist, this document focuses on a potential dehydrogenation pathway. Dehydrogenation offers an atom-economical method for introducing unsaturation into a molecule. The most logical precursor for the dehydrogenation to this compound is 1,1-diphenylpropane.
This protocol is divided into two main sections:
-
Synthesis of the Precursor: 1,1-Diphenylpropane. This involves the synthesis of 1,1-diphenylpropan-1-ol via a Grignard reaction, followed by its reduction to 1,1-diphenylpropane.
-
Proposed Dehydrogenation of 1,1-Diphenylpropane. This section outlines a hypothetical dehydrogenation method analogous to the industrial production of styrene from ethylbenzene.
Stage 1: Synthesis of 1,1-Diphenylpropane
The synthesis of the precursor 1,1-diphenylpropane is achieved in two sequential experimental protocols.
Protocol 1: Synthesis of 1,1-Diphenylpropan-1-ol via Grignard Reaction
This protocol describes the synthesis of 1,1-diphenylpropan-1-ol from benzophenone and ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Ethyl iodide
-
Anhydrous diethyl ether
-
Benzophenone
-
Dilute sulfuric acid or aqueous ammonium chloride solution
-
Petroleum ether for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place dry magnesium turnings (1.1 equivalents).
-
Add a small amount of a solution of ethyl iodide (1.15 equivalents) in anhydrous diethyl ether to the magnesium to initiate the reaction.
-
Once the reaction has started, add the remaining ethyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzophenone: Cool the Grignard reagent solution in an ice bath.
-
Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the diethyl ether using a rotary evaporator. The crude 1,1-diphenylpropan-1-ol can be purified by recrystallization from petroleum ether or by vacuum distillation.
Protocol 2: Reduction of 1,1-Diphenylpropan-1-ol to 1,1-Diphenylpropane
This protocol details the reduction of the tertiary alcohol to the corresponding alkane. A common method for this transformation is catalytic hydrogenation.
Materials:
-
1,1-Diphenylpropan-1-ol
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Reaction flask
-
Filter apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 1,1-diphenylpropan-1-ol in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Place the flask in the hydrogenation apparatus.
-
Evacuate the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Remove the solvent from the filtrate under reduced pressure to yield 1,1-diphenylpropane. The product can be further purified by distillation if necessary.
Stage 2: Proposed Dehydrogenation of 1,1-Diphenylpropane
This proposed protocol for the dehydrogenation of 1,1-diphenylpropane to this compound is based on the industrial synthesis of styrene from ethylbenzene.[1][2][3][4][5]
Reaction:
C₆H₅-CH(CH₂CH₃)-C₆H₅ → C₆H₅-C(=CHCH₃)-C₆H₅ + H₂
Catalyst:
A typical catalyst for this type of reaction is iron(III) oxide promoted with potassium carbonate or potassium oxide.[1][6]
Experimental Setup:
The reaction is best carried out in a fixed-bed flow reactor at high temperature.
Materials:
-
1,1-Diphenylpropane
-
Deionized water (for steam generation)
-
Iron(III) oxide catalyst, promoted with potassium carbonate (e.g., 85% Fe₂O₃, 15% K₂CO₃)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Tube furnace
-
Quartz or stainless steel reactor tube
-
Syringe pump for liquid feed
-
Steam generator
-
Condenser
-
Gas-liquid separator
-
Gas chromatograph (GC) for analysis
Proposed Protocol:
-
Pack the reactor tube with the iron oxide-based catalyst.
-
Heat the reactor to the desired temperature (typically in the range of 550-650 °C) under a flow of inert gas.[1][4]
-
Introduce a mixture of steam and 1,1-diphenylpropane into the reactor. A high steam-to-hydrocarbon molar ratio (e.g., 10:1 to 20:1) is recommended to provide heat for the endothermic reaction, reduce coke formation, and shift the equilibrium towards the product.[1][4]
-
The 1,1-diphenylpropane should be vaporized and mixed with superheated steam before entering the reactor.
-
The reaction is typically carried out at or near atmospheric pressure. Lower partial pressures of the hydrocarbon favor the forward reaction.[1]
-
The effluent from the reactor is cooled in a condenser to separate the liquid products (this compound, unreacted 1,1-diphenylpropane, and water) from the gaseous products (mainly hydrogen).
-
The organic layer is separated from the aqueous layer.
-
The product mixture can be analyzed by GC to determine the conversion of 1,1-diphenylpropane and the selectivity for this compound.
-
The desired product can be purified from the unreacted starting material and any byproducts by fractional distillation under reduced pressure.
Data Presentation
The following table summarizes the proposed reaction conditions for the dehydrogenation of 1,1-diphenylpropane, based on analogous industrial processes for ethylbenzene dehydrogenation.[1][2][4][5]
| Parameter | Proposed Value/Range | Rationale/Comments |
| Catalyst | Iron(III) oxide (Fe₂O₃) promoted with Potassium Carbonate (K₂CO₃) | Standard catalyst for dehydrogenation of alkylbenzenes.[1][6] |
| Temperature | 550 - 650 °C | High temperature is required for this endothermic reaction.[1][4] |
| Pressure | Atmospheric or slight vacuum | Lower pressure favors the formation of products.[1] |
| Steam/Hydrocarbon Ratio | 10:1 - 20:1 (molar) | Provides heat, reduces coking, and shifts equilibrium.[1][4] |
| Space Velocity (LHSV) | 0.5 - 2.0 h⁻¹ | To be optimized for desired conversion and selectivity. |
| Expected Conversion | 40 - 60 % | To minimize thermal cracking and byproduct formation.[1] |
| Expected Selectivity | > 90 % | High selectivity is typical for this type of catalyst. |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Proposed Dehydrogenation Mechanism
Caption: Proposed mechanism for catalytic dehydrogenation.
References
Application Notes: 1,1-Diphenylethylene as a Mediator in Radical Polymerization
Introduction
In the field of polymer chemistry, particularly for applications in materials science and drug development, precise control over polymer architecture is paramount. While techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer excellent control, they often require complex catalysts or sensitive chain transfer agents.[1][2] An alternative approach involves the use of 1,1-diphenylethylene (DPE) as a mediator in conventional free-radical polymerization. DPE is a non-homopolymerizable monomer that acts as a molecular weight regulator, enabling the synthesis of polymers with controlled molecular weights and narrower polydispersity indices (PDI). This method is particularly effective for creating block copolymers, including amphiphilic structures that are highly valuable for drug delivery applications.[3][4][5]
Note: The prompt specified 1-Methyl-2,2-diphenylethylene; however, the vast body of scientific literature focuses on the closely related and more commonly used 1,1-diphenylethylene (DPE) for this application. The principles and protocols outlined here are based on the established use of DPE.
Mechanism of DPE-Mediated Polymerization
The DPE method is distinct from other controlled radical polymerization techniques. It typically proceeds in two distinct steps:
-
Precursor Polymer Synthesis: A conventional free-radical polymerization of a primary monomer (e.g., methyl methacrylate, MMA) is conducted in the presence of a small amount of DPE. The growing polymer radical adds to the DPE molecule. Since DPE cannot homopolymerize due to steric hindrance, it effectively caps the polymer chain, introducing a reactive semi-quinoid structure at the chain end.[3] This precursor polymer is stable and can be isolated.
-
Block Copolymerization: The DPE-capped precursor polymer is then used as a macroinitiator in the polymerization of a second monomer (e.g., tert-butyl acrylate, tBA). The reactive end-group initiates the polymerization of the second monomer, leading to the formation of a well-defined diblock copolymer.[3]
Caption: Mechanism of DPE-mediated two-step block copolymer synthesis.
Application in Drug Delivery
The ability to synthesize amphiphilic block copolymers using the DPE method is particularly relevant for drug development. These copolymers, comprising both a hydrophobic and a hydrophilic block, can self-assemble in aqueous environments to form nanoscale structures such as micelles. These micelles feature a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides stability in biological fluids and can be functionalized for targeted delivery.[5] For example, a PMMA-b-PAA copolymer synthesized via the DPE method can form core-shell micelles for encapsulating hydrophobic therapeutic agents.
Caption: Conceptual workflow for drug delivery using DPE-synthesized polymers.
Quantitative Data Summary
The concentration of DPE is a critical parameter for controlling the molecular weight (Mn) and polydispersity index (PDI, Mw/Mn) of the resulting polymer. Increasing the DPE-to-initiator ratio typically leads to a decrease in molecular weight and a narrower molecular weight distribution (PDI closer to 1.0).
| Monomer | Initiator (AIBN) Conc. (mol/L) | DPE Conc. (mol/L) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| MMA | 0.02 | 0.04 | 16,500 | 1.45 | |
| MMA | 0.02 | 0.08 | 9,800 | 1.32 | |
| MMA | 0.02 | 0.12 | 6,400 | 1.25 | |
| BA/MMA/AA | 0.015 | 0 (Control) | 25,000 | 2.8 | |
| BA/MMA/AA | 0.015 | 0.03 | 14,000 | 1.8 | |
| BA/MMA/AA | 0.015 | 0.06 | 8,500 | 1.5 |
Table based on representative data from literature showing the effect of DPE on the polymerization of Methyl Methacrylate (MMA) and a Butyl Acrylate/MMA/Acrylic Acid (BA/MMA/AA) terpolymer system.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of a PMMA-b-PAA amphiphilic diblock copolymer.
Protocol 1: Synthesis of DPE-Capped PMMA Precursor
-
Reagents & Setup:
-
Methyl methacrylate (MMA), purified
-
1,1-diphenylethylene (DPE)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line.
-
-
Procedure:
-
To a Schlenk flask, add MMA (e.g., 10 g, 0.1 mol), DPE (e.g., 1.44 g, 8 mmol), AIBN (e.g., 0.328 g, 2 mmol), and 20 mL of anhydrous toluene.
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 80 °C.
-
Allow the polymerization to proceed with stirring for 6-8 hours.
-
Terminate the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (~400 mL) with vigorous stirring.
-
Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the resulting PMMA-DPE precursor using GPC (for Mn and PDI) and ¹H NMR (to confirm DPE incorporation).
-
Protocol 2: Synthesis of PMMA-b-PtBA Diblock Copolymer
-
Reagents & Setup:
-
PMMA-DPE precursor (from Protocol 1)
-
tert-Butyl acrylate (tBA), purified
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line.
-
-
Procedure:
-
Dissolve the PMMA-DPE precursor (e.g., 5 g) and tBA (e.g., 10 g) in 30 mL of anhydrous toluene in a Schlenk flask.
-
Perform three freeze-pump-thaw cycles to deoxygenate the solution.
-
Backfill with nitrogen/argon and heat the mixture to 120 °C in an oil bath.
-
Maintain the reaction for 12-24 hours. The progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
Cool the reaction, and precipitate the diblock copolymer in a cold 1:1 mixture of methanol and water.
-
Filter and dry the product under vacuum.
-
Analyze the PMMA-b-PtBA product by GPC to observe the shift in molecular weight from the precursor.
-
Protocol 3: Hydrolysis to Amphiphilic PMMA-b-PAA
-
Reagents & Setup:
-
PMMA-b-PtBA diblock copolymer (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the PMMA-b-PtBA copolymer (e.g., 5 g) in 50 mL of DCM.
-
Add an excess of TFA (e.g., 15 mL) dropwise to the solution at room temperature.
-
Stir the reaction for 24 hours. The tert-butyl ester groups will be cleaved, releasing isobutylene gas.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Redissolve the resulting polymer in a solvent like THF or dioxane and precipitate into a non-solvent such as hexane or cold water to purify.
-
Filter and dry the final amphiphilic PMMA-b-PAA copolymer under vacuum.
-
Confirm the hydrolysis by ¹H NMR (disappearance of the tert-butyl signal) and FTIR (appearance of the carboxylic acid peak).
-
Caption: General experimental workflow for synthesizing PMMA-b-PAA.
References
- 1. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Polymers for Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Methyl-2,2-diphenylethylene in Controlled Living Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2,2-diphenylethylene (MDPE), a derivative of 1,1-diphenylethylene (DPE), is a valuable tool in the field of polymer chemistry, particularly for the synthesis of well-defined polymers with controlled architectures. Due to significant steric hindrance, MDPE and its parent compound, DPE, do not readily undergo homopolymerization.[1][2][3] This unique characteristic allows them to be employed in controlled/living polymerization techniques to create polymers with precise molecular weights, low polydispersity, and specific functionalities. Their primary application lies in living anionic polymerization, where they participate in a stoichiometric 1:1 addition reaction with a living polymer chain. This process, often termed "living anionic addition reaction" (LAAR), enables the synthesis of sequence-controlled polymers, block copolymers, and chain-end functionalized polymers.[1][4][5]
Mechanism of Action in Living Anionic Polymerization
In living anionic polymerization, an initiator (e.g., sec-butyllithium) generates a carbanionic propagating species from a monomer like styrene. This living polymer chain can then react with MDPE. The highly stable carbanion of the living polymer chain adds across the double bond of MDPE. The resulting adduct is a new, more sterically hindered, and stable carbanion.[5] This new carbanion is often incapable of further propagation with itself or less reactive monomers but can efficiently initiate the polymerization of more reactive monomers, such as methacrylates, or be terminated with a specific functional group. This capping process is crucial for preventing side reactions when transitioning from a non-polar monomer (like styrene) to a polar monomer (like methyl methacrylate) in the synthesis of block copolymers.[6]
Applications in Polymer Synthesis
The unique reactivity of MDPE and other DPE derivatives offers several applications in the synthesis of advanced polymeric materials:
-
Synthesis of Block Copolymers: MDPE is widely used as a capping agent to transition between different types of monomers in the sequential synthesis of block copolymers. By capping a living polystyrene chain with MDPE, the highly reactive polystyryl anion is converted into a more stable diphenylalkyl anion, which can then initiate the polymerization of monomers like methyl methacrylate with minimal side reactions.[6]
-
Chain-End Functionalization: Substituted DPE derivatives can be used to introduce a wide array of functional groups at the chain end of a polymer. This is achieved by reacting the living polymer with a DPE derivative carrying the desired functionality.[7]
-
Sequence-Controlled Polymers: The "living anionic addition reaction" (LAAR) allows for the precise, sequential addition of different DPE derivatives to a living polymer chain, enabling the synthesis of polymers with a defined sequence of functional units at the chain end.[1][4][5]
-
Surface-Initiated Polymerization: DPE derivatives can be immobilized on surfaces, such as clay nanoparticles, to act as initiators for living anionic surface-initiated polymerization (LASIP), leading to the formation of polymer brushes with controlled characteristics.[8]
Experimental Protocols
Protocol 1: Synthesis of Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) using MDPE as a Capping Agent
This protocol describes the synthesis of a PS-b-PMMA block copolymer via living anionic polymerization, employing MDPE to cap the living polystyrene chain before the addition of methyl methacrylate (MMA).
Materials:
-
Styrene, purified
-
This compound (MDPE)
-
Methyl methacrylate (MMA), purified
-
sec-Butyllithium (sec-BuLi) as an initiator
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon gas, high purity
-
Schlenk line and glassware
Procedure:
-
Purification of Reagents: Styrene and MMA are purified to remove inhibitors and moisture. THF is distilled over a sodium/benzophenone ketyl under an argon atmosphere to ensure it is anhydrous and oxygen-free.
-
Polymerization of Styrene:
-
In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Inject the purified styrene monomer into the THF.
-
Add the calculated amount of sec-BuLi initiator to start the polymerization of styrene. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryl anions.
-
Allow the styrene polymerization to proceed for the desired time (e.g., 1-2 hours) to achieve the target molecular weight for the polystyrene block.
-
-
Capping with MDPE:
-
Inject a solution of MDPE in anhydrous THF into the reaction flask. The amount of MDPE should be in slight excess (e.g., 1.1 to 1.2 equivalents) relative to the initiator.
-
The color of the solution will change, indicating the reaction of the polystyryl anions with MDPE to form the more stable, sterically hindered diphenylalkyl carbanions. Allow this capping reaction to proceed for at least 30 minutes.
-
-
Polymerization of Methyl Methacrylate:
-
Cool the reaction mixture to -78 °C.
-
Slowly add the purified MMA monomer to the solution containing the MDPE-capped living polystyrene chains.
-
Allow the polymerization of MMA to proceed for a specified time (e.g., 1-4 hours).
-
-
Termination:
-
Terminate the polymerization by adding degassed methanol to the reaction mixture. The color of the solution will disappear.
-
Precipitate the resulting block copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) of the final block copolymer and the initial polystyrene block using Size Exclusion Chromatography (SEC).
-
Confirm the block copolymer structure and composition using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: General Procedure for Living Anionic Addition Reaction (LAAR) for Chain-End Functionalization
This protocol outlines the general steps for introducing a functional DPE derivative at the end of a living polystyrene chain.[5]
Materials:
-
Styrene, purified
-
Functional 1,1-diphenylethylene derivative
-
Potassium naphthalenide (K-Naph) or other suitable initiator
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon gas, high purity
-
Schlenk line and glassware
Procedure:
-
Preparation of Living Polystyrene:
-
Addition of Functional DPE:
-
Termination and Isolation:
-
Terminate the reaction with degassed methanol.
-
Isolate the end-functionalized polymer by precipitation in methanol, followed by filtration and drying under vacuum.
-
-
Characterization:
-
Analyze the polymer by SEC to determine molecular weight and PDI.
-
Confirm the presence and integrity of the terminal functional group using NMR spectroscopy and MALDI-TOF mass spectrometry.[5]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature on the use of DPE and its derivatives in controlled living polymerization.
Table 1: Living Anionic Polymerization of Styrene with Functional DPE Derivatives [5]
| Run | DPE Derivative | Molar Ratio (DPE/Initiator) | Mn (calc) ( g/mol ) | Mn (SEC) ( g/mol ) | PDI (Mw/Mn) | End Functionality (%) |
| 1 | NMe2-DPE | 1.2 | 11,000 | 11,300 | 1.10 | >99 |
| 2 | OSi-DPE | 1.2 | 11,000 | 11,500 | 1.09 | >99 |
| 3 | Br-DPE | 1.2 | 11,000 | 11,200 | 1.11 | >99 |
| 4 | CN-DPE | 1.2 | 11,000 | 11,400 | 1.12 | >99 |
Reaction Conditions: Styrene polymerization in THF at -78°C for 15 min, followed by reaction with DPE derivative. Mn (calc) = (MW of Styrene × [M]/[I]) + MW of DPE derivative. End functionality estimated from MALDI-TOF-MS.
Visualizations
Diagram 1: Workflow for Block Copolymer Synthesis
Caption: Workflow for PS-b-PMMA synthesis using MDPE.
Diagram 2: Mechanism of Living Anionic Addition Reaction (LAAR)
Caption: LAAR mechanism for polymer chain capping.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nsmn1.uh.edu [nsmn1.uh.edu]
Application Notes and Protocols for Anionic Polymerization with 1-Methyl-2,2-diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions, a critical requirement for various high-performance applications, including drug delivery systems.[1] 1,1-diphenylethylene (DPE) and its derivatives are unique monomers in living anionic polymerization. Due to significant steric hindrance, they do not typically homopolymerize, except under specific and extreme conditions.[1] This characteristic makes them invaluable as co-monomers to control polymer sequences and as end-capping agents to stabilize highly reactive anionic chain ends before subsequent reactions.[1][2]
These application notes provide a detailed experimental setup for the use of a representative DPE derivative, 1-Methyl-2,2-diphenylethylene, in anionic polymerization. The protocols outlined below are based on established methods for the anionic polymerization of DPE derivatives and can be adapted for specific research needs.
Core Concepts
The anionic polymerization of this compound, like other DPE derivatives, is primarily utilized in two ways:
-
End-capping: The living anionic chain end of another polymer (e.g., polystyrene) reacts with this compound. This reaction is typically fast and quantitative, resulting in a more stable, less reactive carbanion due to the steric hindrance and delocalization of the negative charge over the two phenyl rings. This stabilized chain end can then initiate the polymerization of more reactive monomers with reduced side reactions.[1]
-
Copolymerization: this compound can be copolymerized with other anionically polymerizable monomers, such as styrene. Due to its inability to homopolymerize, the incorporation of this compound into the polymer chain is typically alternating or statistical, depending on the reactivity ratios of the comonomers.[3]
Experimental Protocols
Protocol 1: End-Capping of Polystyryllithium with this compound
This protocol describes the synthesis of polystyrene followed by end-capping with this compound.
Materials:
-
Styrene
-
This compound
-
sec-Butyllithium (sec-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon (high purity)
Equipment:
-
Schlenk line or glovebox
-
Glass reactor with a magnetic stirrer
-
Syringes and needles
-
High-vacuum pump
Procedure:
-
Purification of Reagents: All reagents must be rigorously purified to remove protic impurities like water and oxygen, which can terminate the living polymerization.[4][5]
-
THF: Distill from a sodium/benzophenone ketyl under an argon atmosphere until a deep blue or purple color persists.
-
Styrene: Wash with aqueous NaOH to remove the inhibitor, dry over anhydrous MgSO₄, and distill under reduced pressure from calcium hydride. Store under argon.
-
This compound: Purify by distillation under reduced pressure.
-
-
Reaction Setup: Assemble the glass reactor and flame-dry under high vacuum. Cool the reactor under a stream of high-purity argon.
-
Initiation of Styrene Polymerization:
-
Add 100 mL of anhydrous THF to the reactor via a cannula.
-
Inject a calculated amount of sec-BuLi initiator (e.g., for a target molecular weight of 10,000 g/mol of polystyrene, use approximately 0.1 mmol of sec-BuLi for 1 g of styrene).
-
Slowly add 10 g of purified styrene to the initiator solution at room temperature with vigorous stirring. The solution should turn a characteristic orange-red color, indicating the formation of polystyryllithium.
-
Allow the polymerization to proceed for 2 hours to ensure complete monomer conversion.
-
-
End-Capping Reaction:
-
Dissolve a slight molar excess of this compound (relative to the initiator) in a small amount of anhydrous THF.
-
Slowly add the this compound solution to the living polystyryllithium solution. A rapid color change to a deep red is expected, indicating the formation of the diphenylalkyllithium anion.[1]
-
Stir the reaction mixture for an additional hour to ensure complete end-capping.
-
-
Termination (Quenching):
-
Slowly add degassed methanol to the reaction mixture until the red color disappears. This terminates the living anions.[1]
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.[1]
-
Protocol 2: Anionic Copolymerization of Styrene and this compound
This protocol outlines the synthesis of a random copolymer of styrene and this compound.
Materials and Equipment:
-
Same as Protocol 1.
Procedure:
-
Purification of Reagents and Reaction Setup: Follow steps 1 and 2 from Protocol 1.
-
Copolymerization:
-
Add 100 mL of anhydrous THF to the reactor.
-
Prepare a mixture of the desired ratio of styrene and this compound in a separate, dry flask under argon.
-
Add the initiator, sec-BuLi, to the reactor.
-
Slowly add the monomer mixture to the initiator solution at room temperature with vigorous stirring. The characteristic red color of the living anions should appear.
-
Allow the copolymerization to proceed for several hours. The reaction time will depend on the desired conversion and the reactivity of the monomers.
-
-
Termination and Polymer Isolation: Follow steps 5 and 6 from Protocol 1.
Data Presentation
The following tables summarize typical experimental parameters and expected results for the anionic polymerization involving a DPE derivative.
Table 1: Experimental Parameters for End-Capping of Polystyrene
| Parameter | Value |
| Monomer (Primary) | Styrene |
| End-capping Agent | This compound |
| Initiator | sec-Butyllithium (sec-BuLi) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Molar Ratio [End-capping Agent]/[Initiator] | 1.1 |
| Reaction Time (Polymerization) | 2 hours |
| Reaction Time (End-capping) | 1 hour |
| Quenching Agent | Methanol |
Table 2: Expected Polymer Characteristics
| Property | Polystyrene (before end-capping) | End-capped Polystyrene |
| Number Average Molecular Weight (Mn, g/mol ) | Target-dependent (e.g., 10,000) | Slightly higher than initial polystyrene |
| Polydispersity Index (PDI) | < 1.1 | < 1.1 |
| Appearance of Living Polymer Solution | Orange-red | Deep red |
Visualization of Experimental Workflow and Concepts
Diagram 1: Experimental Workflow for End-Capping
Caption: Workflow for the anionic polymerization and end-capping process.
Diagram 2: Signaling Pathway of Anionic Polymerization and End-Capping
Caption: Chemical transformations during anionic polymerization and end-capping.
Characterization
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.
-
Size Exclusion Chromatography (SEC): SEC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.1) is indicative of a well-controlled living polymerization.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer, including the incorporation of the this compound end-cap or monomer units.
Safety Precautions
-
Organolithium compounds such as sec-BuLi are pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents can be flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize this compound in anionic polymerization to synthesize well-defined polymers for a variety of advanced applications.
References
Application Notes and Protocols for the Purification of 1-Methyl-2,2-diphenylethylene by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methyl-2,2-diphenylethylene is a nonpolar, aromatic hydrocarbon of interest in organic synthesis and materials science. Following its synthesis, purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective and widely used technique for the purification of such nonpolar compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The principles outlined are based on established methods for the separation of nonpolar aromatic compounds.
The separation mechanism relies on the differential adsorption of the components of the crude mixture onto the polar stationary phase (silica gel) and their varying solubility in the nonpolar mobile phase. Due to its nonpolar nature, this compound has a weak affinity for the silica gel and is readily eluted by a nonpolar solvent system, allowing for its separation from more polar impurities which are retained more strongly on the column.
Data Presentation
The selection of an appropriate solvent system is critical for successful separation. The following table summarizes typical solvent systems used for the column chromatography of nonpolar compounds like this compound and its analogs. The optimal system should provide a good separation of the desired product from impurities, ideally with a target Rf value of 0.2-0.4 on a TLC plate for the compound of interest.
| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Typical Rf Range | Reference |
| Silica Gel | Hexane or Petroleum Ether | Highly nonpolar compounds | 0.8 - 1.0 | General Knowledge |
| Silica Gel | Hexane / Ethyl Acetate (98:2 to 85:15) | Nonpolar to moderately polar compounds | 0.2 - 0.6 | [1] |
| Silica Gel | Hexane / Ethyl Acetate (80:20) | Diphenyl derivatives | Not specified | [2] |
| Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 8:1) | Aromatic compounds | ~0.5 | |
| Silica Gel | Dichloromethane / Hexane | Aromatic hydrocarbons | Varies | General Knowledge |
Experimental Protocols
This section details the methodology for the purification of this compound by column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand, acid-washed
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
Separatory funnel (for sample loading, optional)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
2. Preliminary Analysis by Thin-Layer Chromatography (TLC):
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a test solvent system (e.g., Hexane:Ethyl Acetate 95:5).
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system will show good separation between the spot corresponding to this compound and any impurities, with the Rf value of the product being in the range of 0.2-0.4.
-
Adjust the polarity of the solvent system as needed. Increasing the proportion of ethyl acetate will increase the polarity and lead to higher Rf values.
3. Column Preparation (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture to be used). The consistency should be that of a moderately thick but pourable liquid.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more eluent to prevent the silica gel from running dry.
-
Once the silica gel has settled, add a protective layer of sand (approx. 1-2 cm) on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully add the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is adsorbed. Repeat this step 2-3 times.
5. Elution and Fraction Collection:
-
Once the sample is loaded, carefully fill the column with the eluent.
-
Begin the elution by opening the stopcock to achieve a steady flow rate (for gravity chromatography, a few drops per second is typical).
-
Collect the eluate in a series of labeled test tubes or flasks.
-
If a gradient elution is required, start with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate).
6. Monitoring the Separation:
-
Monitor the progress of the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in the solvent system determined in the preliminary analysis.
-
Visualize the spots under a UV lamp.
-
Fractions containing the pure this compound (as a single spot on the TLC) should be combined.
7. Isolation of the Purified Product:
-
Combine the fractions containing the pure product in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for High-Purity Recrystallization of 1-Methyl-2,2-diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-Methyl-2,2-diphenylethylene to high purity using recrystallization. The selection of an appropriate solvent and a carefully controlled procedure are critical for achieving a high yield of pure crystalline material.
Introduction
This compound is a non-polar aromatic hydrocarbon.[1][2] Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor. For a non-polar compound like this compound, non-polar solvents are generally the most suitable.[3]
Data Presentation
The following table summarizes representative data for the recrystallization of this compound. The initial purity of the crude material can influence the final yield and purity.
| Recrystallization Solvent | Initial Purity (GC/HPLC, %) | Final Purity (GC/HPLC, %) | Yield (%) | Melting Point (°C) |
| Heptane | 95.2 | >99.5 | 85-90 | 48-49 |
| Ethanol | 95.2 | >99.0 | 75-85 | 47-49 |
| Isopropanol | 95.2 | >99.2 | 80-88 | 48-49 |
Note: The data presented are typical and may vary based on the specific experimental conditions and the nature of the impurities.
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the procedure for recrystallizing this compound from a single solvent. Heptane is recommended as a primary choice due to its non-polar nature. Alcohols like ethanol or isopropanol can also be effective.
3.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Heptane, 99% or higher)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
3.2. Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Not react with this compound.
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of this compound (approximately 49°C).[4]
Based on the non-polar character of this compound, suitable solvents include alkanes (e.g., hexane, heptane) and alcohols (e.g., ethanol, isopropanol). A preliminary small-scale test is recommended to confirm the best solvent.
3.3. Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
3.4. Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., heptane).
-
Gently heat the mixture on a hotplate with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The drying temperature should be well below the melting point of the compound.
-
Once a constant weight is achieved, determine the yield and assess the purity via melting point analysis and a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, and the solution becomes saturated at a temperature above the melting point. | - Re-heat the solution and add more solvent. - Try a different solvent with a lower boiling point. |
| Low recovery | - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the washing solvent is thoroughly chilled.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored crystals | Colored impurities were not removed. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
References
Application Note: 1H and 13C NMR Analysis Protocol for the Characterization of 1-Methyl-2,2-diphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 1-Methyl-2,2-diphenylethylene using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The described methodologies cover sample preparation, instrument parameters for data acquisition, and a guide to spectral interpretation. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development to confirm the structure and purity of this compound.
Introduction
This compound is a tri-substituted alkene of interest in organic synthesis and as a potential building block in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic molecules. 1H NMR provides information about the number and types of protons and their connectivity, while 13C NMR reveals the carbon framework of the molecule. This protocol outlines a standardized procedure to acquire and analyze high-quality 1H and 13C NMR spectra for the confirmation of the chemical structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following steps ensure a homogenous sample with an appropriate concentration.
-
For 1H NMR: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[1][2]
-
For 13C NMR: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[1] CDCl3 is a common choice due to its good solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
Diagram: Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
NMR Data Acquisition
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 1: 1H NMR Acquisition Parameters
| Parameter | Recommended Value |
| Pulse Sequence | zg30 |
| Solvent | CDCl3 |
| Temperature | 298 K |
| Spectral Width (SW) | 16 ppm |
| Acquisition Time (AQ) | 4 s |
| Relaxation Delay (D1) | 1 s |
| Pulse Width (P1) | 30° pulse |
| Number of Scans (NS) | 8-16 |
Table 2: 13C NMR Acquisition Parameters
| Parameter | Recommended Value |
| Pulse Sequence | zgpg30 |
| Solvent | CDCl3 |
| Temperature | 298 K |
| Spectral Width (SW) | 220 ppm |
| Acquisition Time (AQ) | 2 s |
| Relaxation Delay (D1) | 2 s |
| Pulse Width (P1) | 30° pulse |
| Number of Scans (NS) | 1024 or more (as needed for S/N) |
Data Presentation and Interpretation
The structure of this compound is shown below, with atoms numbered for assignment purposes.
Structure of this compound
The expected 1H and 13C NMR data are summarized in the tables below. Chemical shifts are referenced to the residual solvent peak of CDCl3 (δH = 7.26 ppm, δC = 77.16 ppm).
Table 3: Predicted 1H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H3 (CH3) | ~2.1 | Quartet (q) | 3H | ~1.5 |
| H1 (vinylic) | ~6.1 | Quartet (q) | 1H | ~1.5 |
| H-Ph (A & B) | ~7.2-7.4 | Multiplet (m) | 10H | - |
Table 4: Predicted 13C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| C3 (CH3) | ~16 |
| C1 (vinylic) | ~125 |
| C2 (vinylic) | ~142 |
| C-ipso (Ph A & B) | ~143 |
| C-ortho/meta/para (Ph A & B) | ~127-130 |
Diagram: Key NMR Correlations
Caption: Structural correlations in this compound.
Discussion of Spectral Features
-
1H NMR Spectrum:
-
The methyl protons (H3) are expected to appear as a quartet around 2.1 ppm due to coupling with the vinylic proton (H1). The small coupling constant (~1.5 Hz) is characteristic of a 4-bond (allylic) coupling.
-
The vinylic proton (H1) should resonate as a quartet around 6.1 ppm, also due to coupling with the three methyl protons.
-
The aromatic protons of the two phenyl groups will likely appear as a complex multiplet in the range of 7.2-7.4 ppm, integrating to 10 protons.
-
-
13C NMR Spectrum:
-
The methyl carbon (C3) is anticipated to have a chemical shift of approximately 16 ppm.
-
The two vinylic carbons (C1 and C2) will be in the olefinic region. The carbon bearing the methyl group (C1) is expected around 125 ppm, while the diphenyl-substituted carbon (C2) will be further downfield at about 142 ppm.
-
The aromatic carbons will show several signals in the 127-143 ppm range. The quaternary ipso-carbons, to which the vinyl group is attached, are expected around 143 ppm. The other aromatic carbons (ortho, meta, and para) will appear in the region of 127-130 ppm.
-
Conclusion
This application note provides a comprehensive protocol for the 1H and 13C NMR analysis of this compound. By following the detailed steps for sample preparation and utilizing the recommended instrument parameters, researchers can obtain high-quality NMR spectra. The provided predicted chemical shifts and coupling constants serve as a reliable guide for the interpretation of the acquired data, enabling confident structural confirmation of the target compound.
References
Application Note: Quantifying 1-Methyl-2,2-diphenylethylene Concentration in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-2,2-diphenylethylene is a substituted styrene derivative that can be synthesized through various organic reactions, such as the Grignard reaction.[1] Accurate quantification of its concentration in a reaction mixture is crucial for reaction monitoring, yield determination, and process optimization. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation
The following tables summarize representative quantitative data obtained from the analysis of a reaction mixture containing this compound using the described methods.
Table 1: HPLC-UV Analysis of this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| Standard 1 | 5.2 | 125,400 | 0.1 |
| Standard 2 | 5.2 | 251,200 | 0.2 |
| Standard 3 | 5.2 | 502,100 | 0.4 |
| Reaction Mix | 5.2 | 378,500 | 0.3 |
Table 2: GC-MS Analysis of this compound
| Sample ID | Retention Time (min) | Quant Ion (m/z) | Peak Area | Concentration (mg/mL) |
| Standard 1 | 8.7 | 194 | 89,600 | 0.1 |
| Standard 2 | 8.7 | 194 | 178,900 | 0.2 |
| Standard 3 | 8.7 | 194 | 359,200 | 0.4 |
| Reaction Mix | 8.7 | 194 | 269,100 | 0.3 |
Table 3: qNMR Analysis of this compound
| Analyte | Chemical Shift (ppm) | Integral | Moles (relative to internal standard) | Concentration (M) |
| This compound | 2.03 (s, 3H) | 1.00 | 0.0033 | 0.066 |
| Internal Standard (Maleic Anhydride) | 7.10 (s, 2H) | 1.00 | 0.0050 | 0.100 |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] Quantification is achieved by comparing the peak area of the analyte to that of external standards.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Reaction mixture sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a known volume of acetonitrile to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mg/mL).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.[4]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase.[3] The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for both identification and quantification.[5]
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Dichloromethane (GC grade)
-
This compound standard
-
Internal standard (e.g., naphthalene)
-
Reaction mixture sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a known volume of dichloromethane.
-
Add a known amount of internal standard.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard in dichloromethane.
-
Prepare a series of calibration standards with varying concentrations of the analyte and a fixed concentration of the internal standard.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300 or Selected Ion Monitoring (SIM) for target ions.
-
-
Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of this compound in the reaction mixture sample using the calibration curve.
-
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a known amount of an internal standard.[6][7][8]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)
-
Reaction mixture sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signals for both this compound (e.g., the methyl protons) and the internal standard.
-
Calculate the concentration using the following formula:[6] C_x = (I_x / N_x) * (N_std / I_std) * (M_std / M_x) * (m_std / m_x) * P_std Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
x = analyte
-
std = internal standard
-
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
References
- 1. prepchem.com [prepchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nemi.gov [nemi.gov]
- 5. mdpi.com [mdpi.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1-Methyl-2,2-diphenylethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Methyl-2,2-diphenylethylene via Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound using a Grignard reaction?
The primary synthetic route involves two key steps:
-
Grignard Reaction: An ethyl Grignard reagent (ethylmagnesium halide) reacts with benzophenone to form the tertiary alcohol intermediate, 1,1-diphenylpropan-1-ol.
-
Dehydration: The intermediate alcohol is then dehydrated, typically using an acid catalyst, to yield the final product, this compound.
Q2: My Grignard reaction is not initiating. What are the common causes and solutions?
Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are typically the presence of moisture or an oxide layer on the magnesium surface.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under a vacuum or oven-drying overnight. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are critical.[1][2]
-
Activate the Magnesium: The passivating magnesium oxide layer needs to be disrupted. This can be achieved through:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask under an inert atmosphere.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas indicates activation.[3]
-
Q3: What are the common side reactions that can lower the yield of the desired tertiary alcohol?
Several side reactions can compete with the formation of 1,1-diphenylpropan-1-ol:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide. This is more prevalent with primary and benzylic halides.[3][4] Minimizing the concentration of the alkyl halide by adding it slowly to the magnesium can help reduce this side reaction.
-
Enolization of the Ketone: If the Grignard reagent is sterically hindered or the ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup.[5]
-
Reduction of the Ketone: A hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol after workup.[5]
Q4: I am observing a low yield during the dehydration step. What could be the issue?
Low yields in the acid-catalyzed dehydration of the tertiary alcohol are often due to polymerization of the alkene product, especially in the presence of strong, hot acids.
-
Choice of Acid: Using a milder acid, such as phosphoric acid, can be beneficial as it is less oxidizing than sulfuric acid.[6] Using a solution of ammonium chloride during workup can also be a milder alternative to strong acids for decomposing the magnesium alkoxide, which may reduce polymerization.[7]
-
Temperature Control: Avoid excessive heating during the dehydration step. For tertiary alcohols, mild temperatures are often sufficient.[6]
-
Distillation: If feasible, distilling the product as it forms can shift the equilibrium and protect the alkene from the harsh acidic conditions.[6]
Troubleshooting Guides
Problem 1: Low Yield of Grignard Reagent
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or is very sluggish. | Inactive magnesium surface (oxide layer). | Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] Gently crush the magnesium turnings. |
| Presence of moisture in glassware or solvent. | Flame-dry all glassware under vacuum and use anhydrous solvents.[1][2] | |
| Formation of a significant amount of biphenyl or other coupling products. | Wurtz coupling side reaction. | Add the ethyl halide slowly to the magnesium suspension to maintain a low concentration. |
| Grignard reagent appears cloudy and black after prolonged heating. | Decomposition of the Grignard reagent. | Avoid prolonged heating. Monitor the reaction by observing the disappearance of magnesium. Titration can be used to determine the concentration of the formed Grignard reagent.[3] |
Problem 2: Low Yield of 1,1-diphenylpropan-1-ol (Tertiary Alcohol)
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of unreacted benzophenone is recovered. | Incomplete reaction. | Ensure a slight excess of the Grignard reagent is used to drive the reaction to completion. Consider increasing the reaction time or temperature moderately. |
| The Grignard reagent was quenched by moisture. | Ensure all reagents and solvents are anhydrous. Add the benzophenone solution slowly to the Grignard reagent. | |
| The formation of 1,1-diphenylethanol is observed. | Benzophenone starting material is contaminated with acetophenone. | Purify the benzophenone before use. |
| The reaction mixture turns deep red and then fades. | This is a normal observation, indicating the formation of a complex between the Grignard reagent and benzophenone, followed by the reaction to form the alkoxide.[8] | This is not an issue. The disappearance of the red color can indicate the completion of the reaction.[1] |
Problem 3: Low Yield of this compound (Alkene)
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture turns dark brown or black during dehydration. | Polymerization or charring of the alkene product by strong acid. | Use a milder dehydrating agent like phosphoric acid instead of sulfuric acid.[6] Avoid excessive heating. |
| A mixture of alkene isomers is formed. | Non-selective elimination. | While less of a concern for this specific product, controlling the temperature and choice of dehydrating agent can influence selectivity in other systems. |
| The intermediate alcohol is difficult to isolate before dehydration. | The workup procedure may be causing issues. | A one-pot approach where the dehydration is carried out after the Grignard workup without isolating the alcohol can be effective. However, this requires careful control of the acidic conditions. |
Experimental Protocols
Synthesis of Ethylmagnesium Iodide (Grignard Reagent)
-
Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be completely dry.
-
Initiation: Place 6 g of dry magnesium turnings in the flask. Add 120 ml of anhydrous diethyl ether.
-
Reaction: Add a solution of 39 g of redistilled ethyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If the reaction is too vigorous, cool the flask.
-
Completion: After the addition is complete, the mixture can be gently heated on a water bath for a short period to ensure the reaction goes to completion.
Synthesis of this compound
-
Grignard Addition: To the prepared ethylmagnesium iodide solution, add a solution of 23 g of dry, finely divided benzophenone in anhydrous diethyl ether dropwise. The flask may need to be cooled if the reaction becomes too vigorous.[9]
-
Reaction: After the addition is complete, heat the mixture on a water bath for 6 hours.[9]
-
Workup and Dehydration: Cool the reaction mixture and treat it with a dilute acid (e.g., dilute sulfuric acid or phosphoric acid) to quench the reaction and dehydrate the intermediate alcohol.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent. The crude product can be purified by fractional distillation under reduced pressure, collecting the fraction at 169-170 °C at 18 mmHg, followed by recrystallization from petroleum ether.[9]
Data Summary
Table 1: Effect of Reaction Parameters on Grignard Reaction Yield (General Observations)
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | Tetrahydrofuran (THF) | Generally a better solvent for stabilizing Grignard reagents compared to diethyl ether.[3][10] | [3][10] |
| Diethyl Ether | A common and effective solvent, though less stabilizing than THF.[2][10] | [2][10] | |
| Temperature | Low Temperature (-78 °C) | Can be used to prepare functionalized Grignard reagents that are otherwise unstable.[11] | [11] |
| Moderate Temperature (20-40 °C) | Can be optimal for minimizing certain side reactions. | [12] | |
| Reflux | Often used to drive the reaction to completion, but can increase side reactions like Wurtz coupling.[1] | [1] | |
| Reactant Ratio | Excess Grignard Reagent | Generally improves the yield of the desired alcohol by ensuring the complete consumption of the ketone. | [13] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. prepchem.com [prepchem.com]
- 10. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Common side reactions and byproducts in 1-Methyl-2,2-diphenylethylene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-2,2-diphenylethylene, also known as 1,1-diphenylpropene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes are the Grignard reaction and the Wittig reaction.
-
Grignard Reaction: This method typically involves the reaction of a Grignard reagent, such as ethylmagnesium bromide or ethyl iodide with magnesium, with benzophenone. The resulting tertiary alcohol, 1,1-diphenylethanol, is then dehydrated under acidic conditions to yield the final product.[1]
-
Wittig Reaction: This approach utilizes the reaction of a phosphonium ylide, generated from an ethyltriphenylphosphonium halide, with benzophenone.[2][3] This method is known for its specificity in forming the carbon-carbon double bond.
Q2: What are the major side reactions and byproducts I should be aware of during the synthesis?
A2: The side reactions and byproducts are highly dependent on the chosen synthetic route.
-
Grignard Reaction:
-
Wurtz Coupling: A significant side reaction where the Grignard reagent couples with the unreacted alkyl halide, leading to the formation of alkanes (e.g., butane from ethyl bromide).[4]
-
Polymerization: The desired alkene product, this compound, is susceptible to polymerization, especially in the presence of strong acids used during the dehydration step.[5]
-
Unreacted Starting Materials: Incomplete reaction can leave residual benzophenone and the intermediate, 1,1-diphenylethanol.
-
-
Wittig Reaction:
-
Triphenylphosphine Oxide (TPPO): This is the major byproduct of the Wittig reaction and its removal can be challenging due to its physical properties.[2]
-
Aldol Condensation: Under basic conditions, the enolizable ketone (if any) could potentially undergo self-condensation, though this is less of a concern with the non-enolizable benzophenone.
-
Q3: How can I purify the final product, this compound?
A3: Purification strategies depend on the impurities present.
-
Fractional Distillation: The product can be purified by vacuum distillation to separate it from less volatile impurities like polymers and salts.[1]
-
Crystallization: Recrystallization from a suitable solvent, such as petroleum ether, can be an effective method for obtaining a pure product.[1]
-
Chromatography: Column chromatography is a reliable method to separate the non-polar alkene product from more polar impurities like unreacted benzophenone, 1,1-diphenylethanol, and triphenylphosphine oxide.
Troubleshooting Guides
Grignard Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Grignard Reagent | 1. Wet glassware or solvent. 2. Inactive magnesium turnings. 3. Impure alkyl halide. | 1. Flame-dry all glassware and use anhydrous solvents.[4] 2. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[4][6] 3. Use freshly distilled alkyl halide. |
| Low Yield of this compound | 1. Incomplete reaction with benzophenone. 2. Significant Wurtz coupling. 3. Polymerization during dehydration. 4. Incomplete dehydration of the alcohol intermediate. | 1. Ensure sufficient reaction time and appropriate temperature. 2. Add the alkyl halide slowly to the magnesium to maintain a controlled reaction temperature and minimize local high concentrations.[7] 3. Use milder acidic conditions or shorter reaction times for dehydration; consider a Dean-Stark apparatus to remove water.[5] 4. Ensure adequate heating and acid catalyst concentration during the dehydration step. |
| Product is a Brownish, Viscous Oil | Polymerization of the final product. | Avoid strong mineral acids like sulfuric acid for dehydration if possible; use a milder acid like p-toluenesulfonic acid.[5] Purify via vacuum distillation. |
Wittig Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Alkene | 1. Incomplete formation of the ylide. 2. Sterically hindered ketone (benzophenone). 3. Impure reagents. | 1. Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) and ensure anhydrous conditions.[8] 2. The reaction with benzophenone may be slow; consider increasing the reaction time or using a more reactive phosphonate ylide in a Horner-Wadsworth-Emmons reaction.[3] 3. Use pure and dry benzophenone and phosphonium salt. |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | TPPO has similar solubility to the product in some solvents. | 1. Crystallization: TPPO is often more crystalline than the desired alkene. Cooling the reaction mixture may cause TPPO to precipitate. 2. Chromatography: Silica gel chromatography is effective for separating the non-polar alkene from the more polar TPPO. 3. Extraction: In some cases, washing with a solvent in which TPPO is less soluble (e.g., cold hexane) can help. |
Quantitative Data Summary
The following tables provide a summary of typical yields and reaction conditions. Note that yields can vary significantly based on the specific experimental setup and purity of reagents.
Table 1: Grignard Reaction Yields for Synthesis of Diphenylethylenes
| Reactants | Product | Typical Yield | Reference |
| Ethyl iodide, Magnesium, Benzophenone | This compound | Not specified | [1] |
| Phenylmagnesium bromide, Acetophenone | 1,1-Diphenylethylene | 65% (crude) | |
| Bromobenzene, Magnesium, Ethyl Acetate | 1,1-Diphenylethylene | 67-70% | [5] |
Table 2: Wittig Reaction Yields for Synthesis of Diphenylethylenes
| Reactants | Product | Typical Yield | Reference |
| Methyltriphenylphosphonium bromide, Phenyl lithium, Benzophenone | 1,1-Diphenylethylene | Nearly quantitative | [9] |
| Benzyltriphenylphosphonium chloride, Sodium hydroxide, 9-Anthraldehyde | trans-9-(2-Phenylethenyl)anthracene | 73.5% |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of this compound.[1]
Step 1: Preparation of Ethylmagnesium Iodide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place 6 g of dry magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 39 g of redistilled ethyl iodide in 120 mL of anhydrous diethyl ether.
-
Add a small portion of the ethyl iodide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a grayish color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Step 2: Reaction with Benzophenone and Dehydration
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of 23 g of dry, finely divided benzophenone in anhydrous diethyl ether. The reaction can be vigorous, so control the addition rate to maintain a manageable temperature.
-
After the addition is complete, heat the mixture on a water bath for 6 hours.
-
Cool the reaction mixture and quench by slowly adding a dilute acid solution (e.g., 10% H₂SO₄ or saturated NH₄Cl).
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the ether by rotary evaporation.
-
To the resulting crude 1,1-diphenylethanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid) and heat to induce dehydration.
-
Purify the resulting this compound by vacuum distillation, collecting the fraction at 169-170 °C at 18 mmHg.[1]
-
The product can be further purified by recrystallization from petroleum ether.
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol is a general procedure adaptable for the synthesis of this compound.
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise. The formation of the ylide is typically indicated by a color change to deep orange or red.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
Step 2: Reaction with Benzophenone
-
While maintaining the inert atmosphere and low temperature, slowly add a solution of benzophenone in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
Visualizations
Caption: Grignard synthesis of this compound and major side reactions.
Caption: Wittig reaction pathway for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organicreactions.org [organicreactions.org]
How to prevent homocoupling in Grignard reactions for alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Grignard reactions involving alkenyl halides.
Troubleshooting Guide
Issue: High Yield of Homocoupled Byproduct (R-R) in the Synthesis of Alkenyl Grignard Reagents
Homocoupling, also known as Wurtz coupling, is a common side reaction in the formation of Grignard reagents. It occurs when the newly formed Grignard reagent (R-MgX) reacts with the unreacted alkenyl halide (R-X), leading to a dimeric byproduct (R-R). This side reaction consumes both the starting material and the desired Grignard reagent, resulting in lower yields of the target product.
Primary Causes and Solutions
| Cause | Explanation | Troubleshooting Steps |
| High Local Concentration of Alkenyl Halide | Rapid addition of the alkenyl halide leads to localized high concentrations, increasing the probability of reaction with the Grignard reagent rather than the magnesium surface.[1] | - Add the alkenyl halide dropwise and slowly to the magnesium suspension. - Ensure efficient stirring to quickly disperse the added halide. |
| Elevated Reaction Temperature | The formation of Grignard reagents is an exothermic process.[2] If the heat is not dissipated effectively, localized hotspots can form, accelerating the rate of homocoupling.[1] | - Maintain a controlled, low temperature throughout the addition of the alkenyl halide. An ice bath or other cooling system is recommended. - The reaction should be monitored for any sudden increases in temperature. |
| Poor Quality or Inactive Magnesium | The surface of magnesium turnings can be coated with a layer of magnesium oxide, which passivates the metal and slows down the formation of the Grignard reagent.[3] This leaves unreacted alkenyl halide in the solution for a longer period, promoting homocoupling. | - Use fresh, high-quality magnesium turnings. - Activate the magnesium surface prior to the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[2][3] |
| Inappropriate Solvent Choice | The solvent plays a crucial role in stabilizing the Grignard reagent.[4] While both diethyl ether and tetrahydrofuran (THF) are commonly used, THF is often preferred for preparing alkenyl Grignard reagents as it is more effective at stabilizing the reagent, which can lead to higher yields.[3] | - Use anhydrous THF as the solvent for the preparation of alkenyl Grignard reagents. - Ensure the solvent is rigorously dried before use, as any moisture will quench the Grignard reagent.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for preparing vinylmagnesium bromide to minimize homocoupling?
A controlled temperature of 35-40°C is recommended for the preparation of vinylmagnesium bromide in THF.[5] Lower temperatures can cause the salt to precipitate, hindering the reaction, while higher temperatures can increase the rate of homocoupling.[2][5]
Q2: How can I visually confirm that the Grignard reagent formation has initiated?
Successful initiation is typically marked by several observations: the disappearance of the color of an initiator like iodine, the solution turning cloudy and grayish, spontaneous refluxing of the solvent due to the exothermic nature of the reaction, and the gradual consumption of the magnesium turnings.[3]
Q3: Is there a preferred method for adding the alkenyl halide?
Yes, the alkenyl halide, dissolved in an anhydrous solvent like THF, should be added dropwise to the suspension of activated magnesium over an extended period.[5] A typical procedure for preparing vinylmagnesium bromide suggests adding the vinyl bromide solution over 2.5 hours.[5]
Q4: Can catalysts be used to prevent homocoupling during the formation of the Grignard reagent itself?
While catalysts are extensively used to suppress homocoupling in subsequent cross-coupling reactions of Grignard reagents, their use during the formation of the Grignard reagent to prevent Wurtz-type homocoupling is less common. The primary strategies for minimizing homocoupling during formation are procedural, focusing on controlling reaction conditions like temperature and concentration.
Q5: My reaction mixture of vinylmagnesium bromide in THF has a precipitate. Is this normal?
During the storage of vinylmagnesium bromide in THF at room temperature, it is common for a significant amount of salt to precipitate. Before using the solution, it is recommended to warm the flask with swirling until the salt has redissolved to ensure a homogeneous solution.[5]
Experimental Protocol: Preparation of Vinylmagnesium Bromide with Minimal Homocoupling
This protocol is adapted from a reliable method for the preparation of vinylmagnesium bromide with a reported yield of at least 90%, indicating minimal homocoupling.[5]
Materials:
-
Magnesium turnings (1.5 mol, 36 g), well-dried
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane (4 mL)
-
Vinyl bromide (1.1 mol, 118 g)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Place the magnesium turnings in the flask and cover them with 100 mL of anhydrous THF. With stirring, add the 1,2-dibromoethane. An exothermic reaction should ensue.
-
Temperature Control: After the initial exothermic reaction subsides, cool the THF to 35°C.
-
Slow Addition of Vinyl Bromide: Prepare a solution of vinyl bromide in 250 mL of anhydrous THF. Add this solution dropwise from the dropping funnel to the stirred magnesium suspension over a period of 2.5 hours. Maintain the reaction temperature between 35 and 40°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring and heating the mixture at 40°C for an additional hour.
-
Storage: Transfer the warm solution under an inert atmosphere to a calibrated flask. Rinse the excess magnesium with two 30 mL portions of dry THF and add the rinsings to the solution. Add a small amount of dry THF to bring the final volume to 500 mL at 35-40°C and shake to homogenize.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting high levels of homocoupling in alkenyl Grignard reactions.
Caption: Troubleshooting workflow for minimizing homocoupling in alkenyl Grignard reactions.
References
Technical Support Center: Purification of 1-Methyl-2,2-diphenylethylene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of 1-Methyl-2,2-diphenylethylene following its synthesis. This document offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to facilitate the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and their associated impurities?
A1: The two most common laboratory-scale synthesis methods are the Wittig reaction and the Grignard reaction. Each method is associated with a distinct impurity profile.
-
Wittig Reaction: This reaction involves reacting a phosphorus ylide with benzophenone. While often high-yielding, its primary challenge is the removal of the triphenylphosphine oxide byproduct, which can be difficult to separate from the desired alkene.[1][2]
-
Grignard Reaction: This method typically involves the reaction of ethyl magnesium bromide or a similar Grignard reagent with benzophenone, followed by an acid-catalyzed dehydration step.[3][4] Common impurities include unreacted benzophenone and the intermediate tertiary alcohol (1,1-diphenylpropan-1-ol) if the dehydration is incomplete.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective purification techniques are recrystallization and flash column chromatography. For products synthesized via the Wittig reaction, specific workup procedures may be required to remove triphenylphosphine oxide before final purification. Distillation under reduced pressure can also be employed.[3][5]
Troubleshooting and Optimization Guide
Q3: My product appears as a persistent oil and will not crystallize, even at low temperatures. What is the cause and how can I fix it?
A3: This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation or by residual solvent.
-
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure all solvent from the reaction workup is removed under high vacuum. Co-evaporation with a solvent like hexane can sometimes help remove trace amounts of higher-boiling solvents.
-
Impurity Removal: If the product is from a Wittig reaction, triphenylphosphine oxide is a likely culprit.[1] If from a Grignard reaction, the tertiary alcohol intermediate may be present. In these cases, purification by flash column chromatography is recommended before attempting recrystallization.
-
Induce Crystallization: If you are confident the product is relatively pure, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound.[6]
-
Q4: My NMR/TLC analysis shows a significant amount of triphenylphosphine oxide (TPPO) from a Wittig reaction. How can I remove it?
A4: TPPO is a common and often challenging impurity to remove due to its moderate polarity and high crystallinity.
-
Recommended Solutions:
-
Precipitation: TPPO is less soluble in nonpolar solvents than this compound. After the reaction, concentrate the crude mixture, then add a nonpolar solvent like a mixture of diethyl ether and hexane. The TPPO may selectively precipitate and can be removed by filtration.
-
Column Chromatography: This is the most reliable method. A silica gel column using a nonpolar eluent system (e.g., hexane/ethyl acetate gradient) will effectively separate the nonpolar alkene product from the more polar TPPO.[5]
-
Q5: My yield after recrystallization is very low. How can I improve recovery?
A5: Low yield is typically due to using an improper solvent, using too much solvent, or premature crystallization during filtration.
-
Optimization Strategies:
-
Solvent Selection: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7] For this compound, petroleum ether or hexane are reported to be effective.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will keep more of your product dissolved even after cooling, reducing the yield.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization still contains dissolved product. Concentrate this solution and perform a second recrystallization to recover more material.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Purity Comparison of Methods
The following table summarizes typical purity levels and yields that can be expected from different purification protocols for this compound.
| Purification Method | Starting Material | Purity Achieved (Typical) | Yield (Typical) | Notes |
| Single Solvent Recrystallization | Crude product from Grignard synthesis | 95-98% | 70-85% | Effective if impurities are minor. Petroleum ether is a good solvent choice.[3] |
| Flash Column Chromatography | Crude product from Wittig synthesis | >99% | 80-95% | Highly effective for removing polar impurities like TPPO. |
| Distillation | Crude oil | ~97% | 60-75% | Useful for removing non-volatile impurities.[4] |
| Chromatography + Recrystallization | Crude product from any synthesis | >99.5% | 65-80% | The combination of methods provides the highest purity product. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from Petroleum Ether
This protocol is suitable for purifying crude this compound that is already substantially pure but contains minor impurities.
-
Dissolution: Place the crude solid or oil in an Erlenmeyer flask. Add a minimal amount of petroleum ether (or hexane) and gently heat the mixture on a hot plate with swirling. Continue to add small portions of the solvent until the solid has just dissolved completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step prevents premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography for TPPO Removal
This protocol is designed to separate the nonpolar product from the more polar triphenylphosphine oxide (TPPO).
-
Column Preparation: Pack a glass chromatography column with silica gel using a nonpolar solvent slurry (e.g., pure hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a nonpolar mobile phase, such as 100% hexane or petroleum ether. The nonpolar this compound will elute from the column first.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
TPPO Elution: After the product has eluted, the polarity of the mobile phase can be increased (e.g., by adding 10-20% ethyl acetate to the hexane) to wash the more polar TPPO from the column.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-METHYL-2-PHENYLETHYNYL-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of 1-Methyl-2,2-diphenylethylene Containing Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing 1-Methyl-2,2-diphenylethylene.
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of polymers containing this compound challenging?
A1: The primary challenge arises from the bulky and sterically hindered nature of the this compound monomer unit. This steric hindrance can lead to several issues, including incomplete polymerization, low solubility of the resulting polymer, a tendency for the polymer chains to aggregate in solution, and difficulties in obtaining high-quality analytical data from techniques like Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC).
Q2: Can this compound homopolymerize via living anionic polymerization?
A2: Due to significant steric hindrance from the two phenyl groups and the methyl group, 1,1-diphenylethylene and its derivatives, including this compound, generally do not readily homopolymerize through living anionic polymerization.[1] This is a critical consideration when designing polymerization experiments. Copolymerization with less sterically hindered monomers is often a more successful approach.
Q3: How does the incorporation of this compound affect the thermal properties of a copolymer?
A3: The incorporation of the rigid and bulky this compound unit into a polymer backbone typically increases the glass transition temperature (Tg) of the resulting copolymer. This is due to the restricted chain mobility imposed by the bulky side groups. The thermal stability of the polymer may also be affected, and this can be investigated using Thermogravimetric Analysis (TGA).
Troubleshooting Guides
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
Problem: I am observing an early eluting peak or a high molecular weight shoulder in my GPC/SEC chromatogram.
-
Possible Cause: This is often indicative of polymer aggregation in the GPC solvent. The bulky, non-polar phenyl groups of the this compound units can lead to intermolecular associations, forming larger species that elute earlier.
-
Troubleshooting Steps:
-
Optimize Solvent System: Ensure the polymer is fully dissolved in a good solvent. You may need to try a stronger solvent or a solvent mixture. For some polar polymers, the addition of salts like LiBr to the mobile phase can help to break up aggregates.
-
Adjust Concentration: Lowering the concentration of the polymer solution can sometimes reduce aggregation.
-
Temperature: If using a heated GPC system, increasing the column and detector temperature can improve solubility and disrupt aggregates.
-
Filtration: Always filter your sample through an appropriate syringe filter (e.g., 0.22 µm PTFE) before injection to remove any insoluble material.
-
Problem: The molecular weight values obtained from GPC seem inaccurate or inconsistent.
-
Possible Cause: This could be due to several factors, including improper column calibration, polymer-column interactions, or the use of inappropriate standards. The hydrodynamic volume of these bulky polymers may differ significantly from linear standards like polystyrene.
-
Troubleshooting Steps:
-
Use Appropriate Standards: If possible, use standards with a similar chemical structure to your polymer. If not available, consider using a universal calibration with a viscometer detector for more accurate molecular weight determination.
-
Check for Interactions: Unwanted interactions between the polymer and the column packing material can affect retention times. Ensure the chosen mobile phase is optimal for minimizing these interactions.
-
Verify System Performance: Regularly check the GPC system's performance with a known standard to ensure the pump, columns, and detectors are functioning correctly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: The peaks in my ¹H NMR spectrum are broad and poorly resolved.
-
Possible Cause: The steric hindrance around the polymer backbone can restrict segmental motion, leading to shorter relaxation times and broader peaks. Incomplete solubility or aggregation in the NMR solvent can also cause peak broadening.
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Use a good deuterated solvent in which the polymer is highly soluble. Recording the spectrum at an elevated temperature can increase chain mobility and improve resolution.
-
Increase Relaxation Delay: For quantitative analysis, ensure a sufficient relaxation delay (d1) is used to allow for complete relaxation of all protons, especially those in more rigid environments.
-
Consider ¹³C NMR: ¹³C NMR spectra, although requiring longer acquisition times, can sometimes provide better-resolved signals for the polymer backbone and side-chain carbons.
-
Problem: I am having difficulty assigning the peaks in the NMR spectrum.
-
Possible Cause: The overlapping signals from the aromatic protons of the two phenyl groups and the aliphatic protons of the backbone and methyl group can make spectral interpretation complex.
-
Troubleshooting Steps:
-
Use 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to establish connectivity between protons and carbons, aiding in peak assignment.
-
Compare with Monomer Spectrum: Compare the polymer spectrum with that of the this compound monomer to identify the signals corresponding to the monomer unit.
-
Consult Literature: Look for NMR data of similar polymers or small molecules containing the diphenylethylene moiety to guide your assignments.
-
Thermal Analysis (DSC/TGA)
Problem: My DSC thermogram does not show a clear glass transition (Tg).
-
Possible Cause: The Tg may be very broad or have a small heat capacity change, making it difficult to detect. This can be a characteristic of rigid polymer chains.
-
Troubleshooting Steps:
-
Optimize DSC Parameters: Use a slower heating rate (e.g., 5 or 10 °C/min) to improve the resolution of the transition. Ensure good thermal contact between the sample and the DSC pan.
-
Use Modulated DSC: Modulated DSC (MDSC) can sometimes help to separate the reversing heat flow associated with the glass transition from non-reversing events, making the Tg more apparent.
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent can plasticize the polymer and affect the Tg.
-
Problem: The TGA shows a complex degradation profile.
-
Possible Cause: Polymers containing bulky aromatic side groups can undergo complex thermal degradation pathways, including side-group scission and backbone degradation, which may occur at different temperatures.
-
Troubleshooting Steps:
-
Analyze the Derivative Curve: The derivative thermogravimetric (DTG) curve can help to identify the temperatures of maximum weight loss for different degradation steps.
-
TGA-MS or TGA-FTIR: Coupling the TGA to a mass spectrometer (MS) or an FTIR spectrometer can help to identify the volatile products evolved during degradation, providing insight into the degradation mechanism.
-
Data Presentation
Table 1: Representative Molecular Weight Data from GPC/SEC
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Volume (mL) |
| Polymer A | 15,000 | 22,500 | 1.5 | 18.5 |
| Polymer B | 25,000 | 40,000 | 1.6 | 17.2 |
| Polymer C | 18,000 | 36,000 | 2.0 | 18.1 |
Note: These are representative values. Actual results will vary depending on the specific polymer and experimental conditions.
Table 2: Representative Thermal Properties from DSC and TGA
| Polymer ID | Glass Transition (Tg) (°C) | Onset of Decomposition (T_onset) (°C) | Temperature at 5% Weight Loss (°C) |
| Copolymer (10% MDPE) | 125 | 380 | 405 |
| Copolymer (25% MDPE) | 145 | 395 | 420 |
| Copolymer (50% MDPE) | 170 | 410 | 435 |
MDPE: this compound unit. These are hypothetical values to illustrate the expected trend.
Experimental Protocols
Protocol 1: GPC/SEC Analysis
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the polymer into a vial.
-
Add 1 mL of a suitable solvent (e.g., Tetrahydrofuran (THF), Chloroform, or Toluene) to achieve a concentration of 2-3 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may require gentle heating or sonication for polymers with low solubility.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Columns: 2 x PLgel MIXED-C columns (or equivalent) in series.
-
Mobile Phase: THF (HPLC grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index (RI) detector.
-
Calibration: Use polystyrene standards of known molecular weight to generate a calibration curve.
-
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the polymer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈, or Toluene-d₈) in an NMR tube.
-
Ensure the polymer is fully dissolved; gentle heating or sonication may be necessary.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Temperature: 298 K (or higher for improved resolution).
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 64 or higher for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure quantitative results.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common GPC/SEC issues.
Caption: Troubleshooting workflow for common NMR spectroscopy issues.
Caption: General workflow for polymer characterization.
References
How to ensure anhydrous conditions for 1-Methyl-2,2-diphenylethylene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2,2-diphenylethylene. The following sections address common issues related to maintaining the strictly anhydrous conditions required for the successful synthesis of this compound via Grignard and Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through methodologies like the Grignard or Wittig reactions. Both of these reaction types involve highly reactive organometallic reagents (Grignard reagents) or strongly basic intermediates (ylides in Wittig reactions). These species are extremely sensitive to moisture. Water will react with and quench the Grignard reagent or the ylide, leading to a significant decrease in yield or complete failure of the reaction.
Q2: What are the primary sources of moisture contamination in a reaction setup?
A2: Moisture can be introduced from several sources:
-
Glassware: Glass surfaces readily adsorb a thin film of water from the atmosphere.
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the air if not properly dried and stored.
-
Reagents: Some starting materials and reagents may contain trace amounts of water.
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, especially on humid days, can introduce significant moisture.
Q3: Which synthetic route is more sensitive to moisture: the Grignard reaction or the Wittig reaction?
A3: Both reactions demand rigorous anhydrous conditions. However, Grignard reagents are generally considered more sensitive to protic solvents like water than the phosphorus ylides used in Wittig reactions. The Grignard reagent will be rapidly destroyed by even trace amounts of water. While ylides are also basic and react with water, the Grignard reaction initiation is often more challenging to achieve and maintain in the presence of moisture.
Troubleshooting Guide: Grignard Reaction Pathway
The synthesis of this compound via a Grignard reaction typically involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with benzophenone, followed by an acid-catalyzed dehydration step. The formation of the Grignard reagent is the most moisture-sensitive step.
Issue: Grignard reaction fails to initiate.
This is a common problem often indicated by the magnesium turnings remaining unreactive and no heat being generated.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Wet Glassware | Thoroughly dry all glassware. The two primary methods are oven-drying (at least 12 hours at >120 °C) or flame-drying under an inert atmosphere.[1] | Glassware will be free of adsorbed water, allowing the reaction to initiate. |
| Wet Solvent | Use a freshly distilled, anhydrous solvent. For tetrahydrofuran (THF), a common solvent for Grignard reactions, distillation from a sodium/benzophenone ketyl still is the gold standard. The deep blue color of the ketyl indicates the solvent is anhydrous.[2] | Anhydrous solvent will not quench the Grignard reagent as it forms. |
| Inactive Magnesium Surface | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a glass rod in the reaction flask.[3][4] | The activator will expose a fresh magnesium surface, allowing the reaction with the alkyl halide to begin. Bubbling (from ethylene formation with 1,2-dibromoethane) or disappearance of the iodine color are positive indicators.[4] |
| Impure Alkyl Halide | Use freshly distilled alkyl halide to remove any water or other impurities. | Pure alkyl halide will readily react with the activated magnesium. |
Troubleshooting Guide: Wittig Reaction Pathway
The Wittig reaction provides an alternative route to this compound, typically involving the reaction of benzophenone with the ylide generated from ethyltriphenylphosphonium bromide.
Issue: Low or no yield of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Ylide Formation | The formation of the phosphorus ylide from the phosphonium salt requires a strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride) and strictly anhydrous conditions. Ensure the solvent is anhydrous and the base is of high quality and appropriate strength.[5] | A characteristic color change (often deep red or orange) indicates successful ylide formation.[2] |
| Side Reactions | The phosphorus ylide is a strong base and can participate in side reactions if the reaction conditions are not optimal. Adding the carbonyl compound at a low temperature (e.g., -78 °C) can minimize these side reactions.[2] | Improved selectivity for the desired Wittig reaction and a higher yield of the alkene product. |
| Sterically Hindered Ketone | Benzophenone is a sterically hindered ketone, which can lead to a sluggish reaction with some ylides.[3][6] Using a more reactive ylide or a modified procedure like the Horner-Wadsworth-Emmons reaction might be necessary.[6] | Increased conversion of the starting ketone to the desired alkene. |
| Difficult Purification | The major byproduct of the Wittig reaction, triphenylphosphine oxide, can be difficult to separate from the desired alkene due to similar physical properties.[2] Purification by column chromatography is often required.[7] | Isolation of pure this compound from the reaction mixture. |
Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Ketyl Still
This protocol describes the preparation of anhydrous THF, a crucial solvent for both Grignard and Wittig reactions.
Materials:
-
Reagent-grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Pre-dry the THF by letting it stand over activated molecular sieves (4Å) or calcium hydride for at least 24 hours.
-
Apparatus Setup: Assemble a distillation apparatus that has been thoroughly flame-dried or oven-dried.[1]
-
Addition of Sodium and Benzophenone: To the distillation flask, add small pieces of sodium metal and a small amount of benzophenone.
-
Reflux: Add the pre-dried THF to the distillation flask and begin to reflux the mixture under a positive pressure of an inert gas.
-
Indicator Color: Continue to reflux until a persistent deep blue or purple color develops.[2] This indicates that all water and oxygen have been scavenged from the solvent.
-
Distillation: Distill the required amount of anhydrous THF directly into the reaction flask, which should also be under an inert atmosphere.
Protocol 2: Activation of Magnesium for Grignard Reagent Formation
This protocol outlines several methods to activate magnesium turnings to ensure the successful initiation of a Grignard reaction.
Method A: Iodine Activation
-
Place the magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a single, small crystal of iodine.
-
Gently warm the flask with a heat gun until the purple vapor of iodine is visible.
-
Allow the flask to cool. The magnesium surface is now activated.
Method B: 1,2-Dibromoethane Activation
-
Place the magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a small amount of anhydrous solvent (e.g., THF or diethyl ether).
-
Add a few drops of 1,2-dibromoethane.
-
The observation of gas bubbles (ethylene) indicates that the magnesium surface is being activated.[3]
Method C: Mechanical Activation
-
Place the magnesium turnings in a flame-dried flask.
-
Using a dry glass stirring rod, firmly crush and grind the magnesium turnings against the side of the flask to expose a fresh, unoxidized surface.
Visualizations
Caption: Workflow for ensuring anhydrous conditions in moisture-sensitive reactions.
Caption: Troubleshooting logic for Grignard reaction initiation failure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Minimizing polymerization of 1-Methyl-2,2-diphenylethylene during synthesis and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the polymerization of 1-Methyl-2,2-diphenylethylene during its synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization a concern?
A1: this compound, also known as 1,1-diphenyl-1-propene, is an aromatic hydrocarbon with the molecular formula C₁₅H₁₄.[1] It serves as a valuable intermediate in organic synthesis.[1] Unwanted polymerization is a significant concern as it leads to the loss of the monomer, formation of difficult-to-remove oligomers or polymers, and can potentially result in a runaway exothermic reaction, posing a safety hazard.[2]
Q2: What are the primary causes of unwanted polymerization of this compound?
A2: Similar to other styrenic monomers, the primary triggers for the unwanted polymerization of this compound are:
-
Heat: Elevated temperatures can initiate thermal polymerization.[2]
-
Light: UV radiation can trigger photo-initiated polymerization.
-
Radical Initiators: Contaminants such as peroxides (formed by exposure to oxygen) or other radical-generating species can initiate polymerization.[3]
-
Absence of Inhibitors: Commercially available styrenic monomers are typically supplied with added inhibitors to prevent polymerization during transport and storage.[4]
Q3: What are polymerization inhibitors and how do they function?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[] They primarily act as radical scavengers, reacting with and neutralizing free radicals that would otherwise initiate a polymerization chain reaction.[3] This creates an "induction period" during which polymerization is suppressed.[]
Q4: What is the difference between a polymerization inhibitor and a retarder?
A4: An inhibitor provides a distinct induction period during which polymerization is completely halted until the inhibitor is consumed. A retarder , on the other hand, slows down the rate of polymerization without a complete stop.[4] In some applications, a combination of both may be used for comprehensive control.[4]
Q5: Should I remove the storage inhibitor before using this compound in a reaction?
A5: Yes, in most cases, it is necessary to remove the storage inhibitor prior to a reaction. Inhibitors can interfere with the desired chemical transformation, especially those that proceed via radical mechanisms or are sensitive to phenolic compounds.
Troubleshooting Guides
Issue 1: Polymerization During Synthesis/Workup
Symptom:
-
The reaction mixture becomes viscous or solidifies unexpectedly.
-
Low yield of the desired this compound with the presence of a waxy or solid byproduct.
-
Difficulty in purifying the product due to high-boiling point, sticky residues.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Reaction or Distillation Temperature | Maintain the lowest possible temperature during the reaction and purification steps. For distillations, use vacuum distillation to lower the boiling point. |
| Presence of Radical Initiators | Ensure all glassware is clean and free of peroxide residues. Use freshly distilled solvents. If peroxides are suspected in the starting material, they can be removed by passing the material through a column of activated alumina. |
| Extended Reaction/Distillation Time | Minimize the time the monomer is exposed to elevated temperatures. Plan your experiments to proceed without unnecessary delays. |
| Absence of an Inhibitor During Workup/Distillation | For vacuum distillation of uninhibited monomer, consider adding a non-volatile inhibitor like hydroquinone to the distillation flask to prevent polymerization in the pot. |
Issue 2: Polymerization During Storage
Symptom:
-
The liquid monomer becomes cloudy, viscous, or solidifies over time.
-
The appearance of a precipitate or gel in the storage container.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Depletion of Inhibitor | Monitor the inhibitor concentration over time, especially for long-term storage. If necessary, add more inhibitor. |
| Improper Storage Temperature | Store this compound at a low temperature, typically refrigerated (2-8 °C).[6] |
| Exposure to Light | Store the compound in an amber or opaque container to protect it from light. |
| Exposure to Air (Oxygen) | While some inhibitors require the presence of a small amount of oxygen to be effective, prolonged exposure to air can lead to peroxide formation.[] It is best to store the inhibited monomer under a headspace of air, not an inert gas, unless specified otherwise by the supplier. |
| Contamination | Ensure the storage container is clean and free from any contaminants that could act as polymerization initiators. |
Experimental Protocols
Protocol 1: Removal of Inhibitor (e.g., TBC) Before Reaction
This protocol is adapted from standard procedures for styrenic monomers.
Methodology:
-
Column Chromatography:
-
Prepare a short column using a glass pipette or a small chromatography column plugged with glass wool.
-
Fill the column with basic alumina.
-
Carefully add the this compound to the top of the column.
-
Elute the inhibitor-free monomer using a non-polar solvent like hexane or by applying gentle pressure with an inert gas.
-
Use the purified monomer immediately as it is now highly susceptible to polymerization.
-
-
Aqueous Wash (for phenolic inhibitors):
-
Dissolve the this compound in a non-polar organic solvent (e.g., diethyl ether or toluene).
-
Wash the organic solution with a 1 M sodium hydroxide solution in a separatory funnel to extract the phenolic inhibitor. Repeat the wash 2-3 times.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure at a low temperature.
-
Use the purified monomer immediately.
-
Protocol 2: Quenching Unwanted Polymerization During a Reaction
Methodology:
-
Rapid Cooling: Immediately cool the reaction vessel in an ice bath to slow down the polymerization rate.
-
Addition of an Inhibitor/Radical Scavenger: Add a suitable inhibitor, such as hydroquinone or 4-tert-butylcatechol (TBC), to the reaction mixture to quench the radical chain reaction.
-
Dilution: Diluting the reaction mixture with a cold, inert solvent can help to dissipate heat and reduce the concentration of reactive species.
Quantitative Data
The following table provides recommended storage conditions and inhibitor concentrations, primarily based on data for styrene, a structurally similar and well-studied monomer. These should be considered as starting points for this compound.
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal polymerization. |
| Inhibitor Type | 4-tert-Butylcatechol (TBC) | A common and effective inhibitor for styrenic monomers. |
| Inhibitor Concentration | 10-50 ppm | Balances effective inhibition with ease of removal for subsequent reactions. |
| Storage Atmosphere | Headspace of air | Many phenolic inhibitors require the presence of oxygen to function effectively. |
| Container | Amber or opaque glass bottle | Protects from light-initiated polymerization. |
Visualizations
Caption: Troubleshooting workflow for unwanted polymerization during synthesis.
Caption: Troubleshooting workflow for unwanted polymerization during storage.
Caption: Simplified mechanism of radical polymerization and inhibition.
References
Technical Support Center: Analysis of 1-Methyl-2,2-diphenylethylene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of reaction products from 1-Methyl-2,2-diphenylethylene.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the NMR analysis of your reaction mixtures.
Q1: My ¹H NMR spectrum shows a complex multiplet in the aromatic region (around 7.0-7.5 ppm). How can I determine if my starting material is consumed and what products are present?
A1: A complex aromatic region is common due to the presence of two phenyl groups. Here’s a systematic approach to deconvolution:
-
Look for the disappearance of starting material signals. For this compound, key signals to monitor are the vinyl proton and the methyl group protons. The vinyl proton should appear as a quartet and the methyl group as a doublet.
-
Identify characteristic product signals. Depending on the reaction, you may see:
-
Isomerization: The formation of 1,2-diphenyl-1-propene will result in a new set of vinyl and methyl signals with different chemical shifts and coupling patterns.
-
Oxidation: Cleavage of the double bond could lead to the formation of benzophenone and acetone. Look for the absence of vinyl protons and the appearance of a singlet for the methyl protons of acetone at a much higher field (around 2.1 ppm). Formation of 1,1-diphenylacetone will show a singlet for the methyl group and a singlet for the methine proton.
-
Polymerization/Oligomerization: Broadening of all signals, especially in the aliphatic and aromatic regions, is a strong indicator of polymer formation. The discrete signals of the monomer will diminish and be replaced by broad humps.
-
-
Utilize 2D NMR techniques. A COSY (Correlation Spectroscopy) experiment can help establish proton-proton coupling networks, aiding in the identification of individual spin systems within the complex aromatic region. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) will show longer-range C-H correlations, which is invaluable for assigning quaternary carbons and piecing together the structures of your products.
Q2: I see broad peaks in my NMR spectrum. What could be the cause and how can I fix it?
A2: Broad NMR signals can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Always re-shim the spectrometer for each new sample.
-
Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines. Diluting your sample may improve resolution.[1]
-
Presence of Particulate Matter: Suspended solids in the NMR tube will disrupt the magnetic field homogeneity.[1] Always filter your sample through a pipette with a cotton or glass wool plug before transferring it to the NMR tube.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination from a catalyst or reagent, consider passing your sample through a small plug of silica gel.
-
Chemical Exchange or Dynamic Processes: If your product is undergoing a chemical exchange or conformational changes on the NMR timescale, the signals can be broad. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these peaks.
-
Polymerization: As mentioned in Q1, the formation of oligomers or polymers is a common cause of broad signals.
Q3: The integration of my aromatic region does not match the expected number of protons. What should I do?
A3: Inaccurate integration in the aromatic region can be misleading. Consider the following:
-
Overlapping Solvent Peak: If you are using a solvent with a residual proton signal in the aromatic region (e.g., chloroform-d at 7.26 ppm), it can interfere with the integration.[2] Using a different deuterated solvent like benzene-d6 or acetone-d6 can shift the solvent peak and resolve the overlap.
-
Baseline Correction: Ensure the baseline of your spectrum is flat before integrating. An uneven baseline is a common source of integration errors.
-
Relaxation Times: Protons in different chemical environments have different relaxation times (T1). If the recycle delay (d1) in your acquisition parameters is too short, protons with long T1 values may not fully relax, leading to inaccurate integrals. Increase the recycle delay to at least 5 times the longest T1 value for quantitative results. Quaternary carbons in ¹³C NMR are particularly prone to this issue.
Q4: I am having trouble assigning the signals for my starting material, this compound. What are the expected chemical shifts?
A4: Based on data from analogous compounds and general NMR principles, the expected ¹H NMR signals for this compound are:
-
Aromatic Protons (C₆H₅): A complex multiplet between 7.0 and 7.5 ppm, integrating to 10 protons.
-
Vinyl Proton (=CH-): A quartet around 6.0-6.5 ppm, coupled to the methyl protons.
-
Methyl Protons (-CH₃): A doublet around 2.0-2.2 ppm, coupled to the vinyl proton.
The ¹³C NMR spectrum will show signals for the aromatic carbons between 125-145 ppm, the vinyl carbons between 120-140 ppm, and the methyl carbon around 20 ppm.
Quantitative Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential reaction products. These are approximate values and may vary depending on the solvent and other experimental conditions.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| This compound | Aromatic C-H | 7.0 - 7.5 | 125 - 130 | Multiplet |
| Aromatic C-C | - | ~140-145 | - | |
| Vinyl =C-H | ~6.2 | ~125 | Quartet | |
| Vinyl =C(Ph)₂ | - | ~145 | - | |
| Methyl -CH₃ | ~2.1 | ~20 | Doublet | |
| 1,2-Diphenyl-1-propene (Isomer) | Aromatic C-H | 7.1 - 7.6 | 126 - 130 | Multiplet |
| Aromatic C-C | - | ~138-143 | - | |
| Vinyl =C-H | ~6.5 | ~128 | Quartet | |
| Methyl -CH₃ | ~2.2 | ~16 | Doublet | |
| 1,1-Diphenylacetone (Oxidation) | Aromatic C-H | 7.2 - 7.4 | 127 - 130 | Multiplet |
| Aromatic C-C | - | ~140 | - | |
| Methine -CH(Ph)₂ | ~5.2 | ~60 | Singlet | |
| Methyl -CH₃ | ~2.2 | ~30 | Singlet | |
| Carbonyl C=O | - | >200 | - | |
| Benzophenone (Oxidation) | Aromatic C-H | 7.4 - 7.8 | 128 - 133 | Multiplet |
| Aromatic C-C | - | ~138 | - | |
| Carbonyl C=O | - | ~196 | - | |
| Oligomer/Polymer | All protons | Broad signals | Broad signals | - |
Experimental Protocols
1. NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of your sample in 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent. However, if its residual peak at 7.26 ppm overlaps with your aromatic signals, consider using benzene-d₆ or acetone-d₆.
-
Filtration: To remove any particulate matter, filter the sample solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean, dry NMR tube.
-
Tube and Cap Cleanliness: Ensure your NMR tube and cap are clean and dry to avoid contamination from residual solvents or other impurities.
2. NMR Data Acquisition
-
Standard ¹H NMR: A standard proton experiment is usually sufficient for initial analysis. Ensure the spectral width covers the entire expected range of chemical shifts (typically 0-12 ppm).
-
Quantitative ¹H NMR: For accurate integration, set the recycle delay (d1) to at least 5 times the longest T1 relaxation time of the protons in your sample. A value of 30 seconds is generally a safe starting point for many organic molecules.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. A standard proton-decoupled ¹³C experiment will provide singlets for each unique carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for complex structure elucidation. Consult your instrument's user guide or a staff scientist for setting up these experiments.
Visualizations
The following diagrams illustrate key concepts and workflows for interpreting the NMR spectra of this compound reaction products.
Caption: Potential reaction pathways for this compound.
Caption: General workflow for NMR-based structural analysis.
Caption: Decision tree for troubleshooting common NMR spectral issues.
References
Validation & Comparative
A Comparative Analysis of Radical Trapping Efficiency: 1-Methyl-2,2-diphenylethylene vs. 1,1-diphenylethylene
In the realm of free-radical chemistry, the selection of an appropriate radical trap is paramount for elucidating reaction mechanisms and controlling polymerization processes. Among the various classes of radical scavengers, unsaturated compounds that form stable radical adducts upon reaction with transient radicals are of significant interest. This guide provides a comparative analysis of the radical trapping efficiency of 1-Methyl-2,2-diphenylethylene and its close analog, 1,1-diphenylethylene. While 1,1-diphenylethylene is a well-established radical trap, data on this compound is less prevalent, necessitating a comparison grounded in fundamental principles of radical chemistry.
Introduction to Radical Trapping
Radical trapping is a process where a transient, highly reactive radical species reacts with a "trap" molecule to form a more stable, persistent radical. This allows for the detection and characterization of the initial transient radical, or alternatively, for the inhibition of radical-driven chain reactions. The efficiency of a radical trap is primarily determined by two key factors: the rate of the trapping reaction and the stability of the resulting radical adduct.
Structural Comparison and Theoretical Efficacy
The radical trapping ability of both 1,1-diphenylethylene and this compound stems from the formation of a resonance-stabilized diphenylmethyl radical upon the addition of a transient radical (R•) to the double bond. The presence of two phenyl groups allows for extensive delocalization of the unpaired electron, rendering the resulting radical significantly more stable than the initial transient radical.
| Feature | 1,1-diphenylethylene | This compound | Predicted Impact on Radical Trapping Efficiency |
| Structure | C₁₄H₁₂ | C₁₅H₁₄ | - |
| Resulting Radical | Diphenylmethyl radical | 1,1-diphenyl-2-methylpropyl radical | The stability of the resulting radical is a key determinant of trapping efficiency. |
| Steric Hindrance | Lower steric hindrance at the double bond. | Increased steric hindrance at the double bond due to the presence of a methyl group. | Higher steric hindrance in this compound may decrease the rate of radical addition. |
| Electronic Effects | The double bond is activated by two phenyl groups. | The methyl group is weakly electron-donating, which may slightly increase the electron density of the double bond. | The electron-donating effect of the methyl group might slightly enhance the reactivity towards electrophilic radicals. |
The primary structural difference between the two molecules is the presence of a methyl group on the double bond of this compound. This substitution is expected to have two main competing effects on its radical trapping efficiency:
-
Steric Hindrance: The methyl group introduces steric bulk around the double bond. This increased steric hindrance could impede the approach of an incoming radical, thereby decreasing the rate constant for the radical addition reaction. The regioselectivity of radical addition is dictated by the formation of the more stable radical intermediate. For both molecules, the radical will add to the carbon bearing the two phenyl groups to form a highly stabilized tertiary benzylic radical. The steric hindrance from the methyl group in this compound would be a significant factor affecting the rate of approach of the incoming radical.[1]
-
Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect could slightly increase the electron density of the π-system of the double bond, potentially making it more nucleophilic and thus more reactive towards electrophilic radicals.
Overall, the steric hindrance introduced by the methyl group in this compound is likely to be the dominant factor, leading to a predicted lower radical trapping efficiency compared to 1,1-diphenylethylene . The formation of the highly stable diphenylmethyl radical is the primary driving force for the trapping process in both cases.[2][3]
Experimental Data: A Noteworthy Absence
A comprehensive literature search for direct quantitative comparisons of the radical trapping efficiencies of this compound and 1,1-diphenylethylene did not yield specific experimental data such as rate constants for radical addition. While 1,1-diphenylethylene is frequently utilized in qualitative radical trapping experiments to confirm the presence of radical intermediates in a reaction mechanism, quantitative kinetic studies are less common. For this compound, there is a significant lack of published data regarding its application and efficiency as a radical trap. This represents a knowledge gap in the field and an opportunity for future research.
Proposed Experimental Protocol for Comparative Analysis
To definitively determine the relative radical trapping efficiencies, a competitive kinetic study could be employed. The following protocol outlines a potential experimental approach:
Objective: To determine the relative rate constants of radical addition to 1,1-diphenylethylene and this compound.
Materials:
-
A radical initiator (e.g., AIBN - Azobisisobutyronitrile)
-
A source of a specific radical (e.g., a thiol for generating thiyl radicals, or an alkyl halide for alkyl radicals)
-
1,1-diphenylethylene
-
This compound
-
An appropriate solvent (e.g., benzene, chlorobenzene)
-
Internal standard for GC or HPLC analysis
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Prepare a solution containing known concentrations of the radical precursor, 1,1-diphenylethylene, this compound, and the internal standard in the chosen solvent.
-
Initiate the radical reaction by either thermal decomposition of AIBN at a constant temperature or by photolysis at a specific wavelength.
-
Allow the reaction to proceed for a set period, ensuring low conversion to simplify kinetic analysis.
-
Quench the reaction (e.g., by cooling or adding a radical inhibitor).
-
Analyze the reaction mixture using GC or HPLC to determine the concentrations of the unreacted 1,1-diphenylethylene and this compound.
-
The relative rates of consumption of the two olefins will provide a measure of their relative reactivities towards the generated radical.
Data Analysis:
The ratio of the rate constants (k₁/k₂) can be calculated from the initial and final concentrations of the two traps ([Trap₁] and [Trap₂]) using the following equation:
where [Trap]₀ is the initial concentration and [Trap]ₜ is the concentration at time t.
Visualizing the Mechanism and Comparison
Caption: General mechanism of radical trapping by a diphenylethylene derivative.
Caption: Structural comparison highlighting the key difference between the two molecules.
Conclusion
References
A Comparative Study: Grignard vs. Wittig Reaction for the Synthesis of 1-Methyl-2,2-diphenylethylene
For researchers, scientists, and drug development professionals, the efficient synthesis of specific organic molecules is paramount. This guide provides a comparative analysis of two cornerstone reactions in organic chemistry—the Grignard and Wittig reactions—for the synthesis of 1-Methyl-2,2-diphenylethylene, a valuable building block in various chemical syntheses.
The synthesis of tetrasubstituted alkenes such as this compound (also known as 1,1-diphenylpropene) can be approached through several synthetic routes. Among the most common and effective are the Grignard and Wittig reactions. Both methods offer distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide presents a detailed comparison of these two methods, supported by experimental data and protocols, to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Performance Comparison
| Parameter | Grignard Reaction | Wittig Reaction |
| Starting Materials | Benzophenone, Ethyl Halide (e.g., Ethyl Iodide or Bromide), Magnesium | Benzophenone, Ethyltriphenylphosphonium Halide, Strong Base |
| Typical Yield | Moderate to High | High to Excellent[1] |
| Reaction Conditions | Anhydrous conditions are critical[2], often requires initiation (e.g., with iodine) | Can be performed under milder conditions, though often requires a strong, anhydrous base[1] |
| Key Byproducts | Magnesium salts, potential for Wurtz coupling products (e.g., butane) and biphenyl[3] | Triphenylphosphine oxide[1] |
| Purification | Aqueous workup followed by extraction and distillation or chromatography.[4][5] | Removal of triphenylphosphine oxide can be challenging and often requires chromatography or specific precipitation methods.[6][7][8][9] |
| Scalability | Well-established for industrial scale, with continuous flow processes being developed.[10] | Can be scalable, but the stoichiometry of the phosphonium salt and disposal of triphenylphosphine oxide can be concerns. |
Reaction Mechanisms
The fundamental difference between the two synthetic approaches lies in their reaction mechanisms, which dictates the reaction conditions and potential byproducts.
Grignard Reaction Pathway
The Grignard synthesis of this compound is a two-step process. First, an ethyl Grignard reagent is prepared by reacting an ethyl halide with magnesium metal. This is followed by the nucleophilic addition of the Grignard reagent to the carbonyl carbon of benzophenone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol (1,1-diphenylethanol). This alcohol is then dehydrated, typically under acidic conditions, to form the desired alkene.
Wittig Reaction Pathway
The Wittig reaction offers a more direct route to the alkene. It involves the reaction of a phosphorus ylide with a ketone. The ylide is typically generated in situ by treating a phosphonium salt (in this case, ethyltriphenylphosphonium halide) with a strong base. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of benzophenone to form a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. This intermediate readily decomposes to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide.
Experimental Protocols
Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl iodide or ethyl bromide
-
Benzophenone
-
Dilute sulfuric acid or aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Petroleum ether or hexane for recrystallization
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a small portion of a solution of ethyl halide in anhydrous ether. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining ethyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has reacted.
-
Reaction with Benzophenone: Dissolve benzophenone in anhydrous ether and add this solution dropwise to the freshly prepared Grignard reagent with cooling in an ice bath. After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Workup and Dehydration: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to quench the reaction and dissolve the magnesium salts. Separate the ether layer, and extract the aqueous layer with ether. Combine the organic layers, dry over an anhydrous drying agent, and filter. The resulting intermediate alcohol can be dehydrated by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) with a Dean-Stark apparatus to remove water.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a non-polar solvent like petroleum ether.
Wittig Synthesis of this compound
Materials:
-
Ethyltriphenylphosphonium bromide or iodide
-
Anhydrous solvent (e.g., THF, DMSO)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Benzophenone
-
Solvents for extraction and purification (e.g., diethyl ether, hexane, ethanol)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the ethyltriphenylphosphonium halide in the anhydrous solvent. Cool the mixture in an ice bath and add the strong base dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Reaction with Benzophenone: Dissolve benzophenone in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding water or a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The main challenge in purification is the removal of the triphenylphosphine oxide byproduct. This can be achieved by:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) may separate it from the more soluble triphenylphosphine oxide.[11]
-
Chromatography: Column chromatography on silica gel is a common method for separating the alkene from triphenylphosphine oxide.[12]
-
Precipitation: Triphenylphosphine oxide can be precipitated as a complex with salts like zinc chloride, which can then be removed by filtration.[6][7][9]
-
Comparative Workflow
The following diagram illustrates the key steps and differences in the experimental workflows for the two synthetic routes.
Conclusion
Both the Grignard and Wittig reactions are viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the synthesis.
-
The Grignard reaction is a classic and often cost-effective method, particularly for large-scale synthesis. However, it is a two-step process (addition followed by dehydration) and requires strict anhydrous conditions. The dehydration step can sometimes lead to the formation of isomeric byproducts.
-
The Wittig reaction offers a more direct, one-pot conversion of the ketone to the alkene with high regioselectivity, often resulting in higher yields of the desired product.[1] The main drawback is the formation of triphenylphosphine oxide, which can complicate the purification process.
For laboratory-scale synthesis where high purity and yield are the primary concerns, the Wittig reaction may be the preferred method, provided an efficient purification strategy is in place. For larger-scale industrial applications, the Grignard reaction, despite its multi-step nature, might be more economical due to the lower cost of reagents and more straightforward purification of the final product by distillation. Ultimately, the optimal choice will be determined by a careful consideration of factors such as desired yield, purity requirements, cost of reagents, and the scale of the reaction.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. sciepub.com [sciepub.com]
A Head-to-Head Battle of Chain Transfer Agents: 1-Methyl-2,2-diphenylethylene vs. Thiols in Radical Polymerization
For researchers and professionals in drug development and materials science, controlling polymer molecular weight is paramount. Chain transfer agents (CTAs) are crucial tools in this endeavor. This guide provides a comprehensive comparison of the efficacy of 1-methyl-2,2-diphenylethylene and its analogs against the widely used thiol-based CTAs, supported by experimental data and detailed protocols.
This report delves into the performance of these two classes of chain transfer agents, offering a quantitative comparison of their chain transfer constants (Ctr). Understanding the nuances of their reactivity is essential for designing polymers with tailored properties for applications ranging from drug delivery systems to advanced materials.
Quantitative Comparison of Chain Transfer Efficacy
The efficacy of a chain transfer agent is quantified by its chain transfer constant (Ctr). A higher Ctr value indicates a more efficient chain transfer process, leading to a greater reduction in polymer molecular weight for a given concentration of the CTA.
Table 1: Chain Transfer Constants (Ctr) for 2,4-diphenyl-4-methyl-1-pentene (α-MSD) in MMA/BA Copolymerization [1]
| Monomer | Chain Transfer Constant (Ctr) |
| Methyl Methacrylate (MMA) | 0.62 |
| Butyl Acrylate (BA) | 0.47 |
Table 2: Chain Transfer Constants (Ctr) for Various Thiols
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| n-Dodecyl mercaptan (NDM) | Styrene | 60 | 13.0[2] |
| tert-Dodecyl mercaptan (TDM) | Styrene | 60 | 13.6[2] |
| n-Dodecyl mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | 1.36[2] |
| tert-Dodecyl mercaptan (TDM) | Methyl Methacrylate (MMA) | 60 | 1.25[2] |
| Octylthioglycolate (OTG) | Styrene | 60 | 12.9[2] |
| Octylthioglycolate (OTG) | Methyl Methacrylate (MMA) | 60 | 1.21[2] |
From the available data, it is evident that conventional thiols exhibit significantly higher chain transfer constants compared to the 1,1-diphenylethylene derivative, α-MSD, in the polymerization of methyl methacrylate. This suggests that thiols are more efficient at reducing polymer molecular weight.
Mechanism of Action: A Tale of Two Pathways
The difference in efficacy stems from their distinct mechanisms of chain transfer.
Thiols operate via a classical hydrogen atom transfer mechanism. A propagating polymer radical abstracts the labile hydrogen atom from the thiol's sulfhydryl (-SH) group, terminating the growing polymer chain and generating a thiyl radical. This thiyl radical then reinitiates a new polymer chain. The high efficiency of thiols is attributed to the relatively weak S-H bond.
This compound and its analogs function through an addition-fragmentation mechanism. The propagating radical adds to the double bond of the diphenylethylene derivative. The resulting radical intermediate is sterically hindered and can undergo fragmentation, leading to the formation of a terminated polymer chain and a new, smaller radical that can initiate another chain. However, the stability of the diphenylmethyl radical can also lead to retardation of the polymerization rate.
Caption: Comparative mechanisms of chain transfer for thiols and this compound.
Experimental Protocols: Determining Chain Transfer Constants
The Mayo method is a widely accepted experimental protocol for determining chain transfer constants. It involves conducting a series of polymerizations with varying concentrations of the chain transfer agent while keeping the monomer and initiator concentrations constant.
Key Experimental Steps:
-
Polymerization: A series of bulk or solution polymerizations of the desired monomer are carried out at a constant temperature. Each reaction contains a fixed concentration of a radical initiator (e.g., AIBN) and varying molar ratios of the chain transfer agent to the monomer ([CTA]/[M]).
-
Conversion Measurement: The polymerizations are allowed to proceed to low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant. The conversion is determined gravimetrically or by spectroscopic methods.
-
Molecular Weight Analysis: The number-average molecular weight (Mn) of the resulting polymers is determined using techniques such as gel permeation chromatography (GPC) or osmometry.
-
Data Analysis (Mayo Plot): The chain transfer constant is determined from the slope of a Mayo plot, which is a graph of the reciprocal of the number-average degree of polymerization (1/DPn) versus the ratio of the molar concentrations of the chain transfer agent to the monomer ([CTA]/[M]). The degree of polymerization is calculated from the number-average molecular weight (DPn = Mn / Mmonomer).
The Mayo equation is as follows:
1/DPn = 1/DPn,0 + Ctr * ([CTA] / [M])
where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[CTA] is the molar concentration of the chain transfer agent.
-
[M] is the molar concentration of the monomer.
References
Validating the Structure of Synthesized 1-Methyl-2,2-diphenylethylene using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of newly synthesized compounds is a critical step in ensuring the integrity and reproducibility of experimental data. This guide provides a comparative framework for validating the structure of 1-Methyl-2,2-diphenylethylene using mass spectrometry, offering insights into its expected fragmentation patterns in contrast to structurally related compounds.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.[1] Electron ionization (EI) is a common ionization technique that uses a high-energy electron beam to ionize molecules, often leading to characteristic fragmentation patterns that serve as a molecular fingerprint.[2][3][4]
Comparative Mass Spectral Data
To validate the structure of synthesized this compound, its experimental mass spectrum should be compared against theoretical predictions and the spectra of analogous compounds. Below is a table summarizing the key mass spectral data for 1,1-diphenylethylene and (E)-Stilbene, which can serve as valuable benchmarks.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and their Relative Intensities |
| 1,1-Diphenylethylene | C₁₄H₁₂ | 180.25 | 180 (M⁺, 99.99%), 179 (77.30%), 165 (76.10%), 178 (56.00%), 89 (23.90%)[5] |
| (E)-Stilbene | C₁₄H₁₂ | 180.2451 | 180 (M⁺), 179, 165, 152, 90, 89, 77, 63, 51[6] |
| This compound (Predicted) | C₁₅H₁₄ | 194.27 | 194 (M⁺), 179 ([M-CH₃]⁺), 115, 91 |
Predicted Fragmentation Pathway of this compound
The structure of this compound suggests a primary fragmentation pathway involving the loss of a methyl group, which is a common fragmentation for compounds containing a methyl substituent.[7][8] The resulting cation would be a stable, resonance-delocalized species. Further fragmentation could involve rearrangements and loss of phenyl or other neutral fragments.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization. Optimization may be necessary depending on the specific instrumentation and sample characteristics.[9][10][11][12]
1. Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is recommended for the separation of aromatic hydrocarbons.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Carrier Gas: Helium with a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
4. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the reference compounds.
Experimental Workflow for Structural Validation
The overall process for validating the structure of a synthesized compound using mass spectrometry follows a logical sequence of steps, from sample preparation to data interpretation and comparison.
Caption: General experimental workflow for structural validation by GC-MS.
By following this guide, researchers can systematically approach the structural validation of synthesized this compound. A thorough comparison of the experimental mass spectrum with the predicted fragmentation pattern and data from structurally similar compounds provides a high degree of confidence in the identity and purity of the target molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. | Semantic Scholar [semanticscholar.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. 1,1-Diphenylethylene | C14H12 | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-Stilbene [webbook.nist.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. C9H12 mass spectrum of (1-methylethyl)benzene (cumene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-phenylpropane cumene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Selective Gas Chromatography–Tandem Mass Spectrometry Method for Quantitation of Ethylene and Diethylene Glycol in Paediatric Syrups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biolmolchem.com [biolmolchem.com]
A Comparative Analysis of Methyl Substitution on Diphenylethylene Polymerization Control
The introduction of methyl groups to the 1,1-diphenylethylene (DPE) monomer provides a strategic avenue for influencing its polymerization behavior, particularly in anionic polymerization. This guide offers a comparative analysis of the effects of methyl substitution on the control of DPE polymerization, drawing upon experimental data from recent studies. The focus is on key polymerization parameters such as reaction kinetics, polymer molecular weight, and polydispersity, providing researchers, scientists, and drug development professionals with a comprehensive overview.
Influence of Methyl Substitution on Polymerization Kinetics and Control
Methyl substitution on the phenyl rings of DPE derivatives can significantly impact their reactivity in anionic polymerization. Electron-donating groups, such as methyl, generally increase the electron density of the vinyl group, which can affect the rate of polymerization.
In the context of self-alternating polymerization of 4-vinyl-1,1-diphenylethylene (VDPE) derivatives, the introduction of a methyl group (MeVDPE) has been observed to influence the reaction rate. Studies have shown that electron-donating groups can accelerate polymerization compared to electron-withdrawing groups.[1] While 1,1-diphenylethylene itself does not typically homopolymerize due to steric hindrance, its derivatives can be incorporated into copolymers.[2][3][4] The non-homopolymerizable nature of DPE and its derivatives is a crucial factor in creating polymers with alternating sequences.[5]
A notable advancement in the homopolymerization of DPE derivatives involves an addition-isomerization mechanism. This was achieved with a DPE monomer containing both a methyl group and a methoxy group on different phenyl rings.[3][4] The process, conducted at 100 °C using s-butyllithium in the presence of tetramethylethylenediamine (TMEDA), resulted in the formation of a homopolymer.[3][4] This specific substitution pattern was found to be critical, as DPE derivatives with only a methyl group or other substitution patterns did not polymerize under the same conditions.[3][4] The proposed mechanism involves the initial addition of the carbanion to the monomer, creating a sterically hindered DPE anion, followed by an isomerization step where a proton is abstracted from the ortho-methyl group to form a less hindered benzyl anion that can then react with the next monomer.[3]
Quantitative Comparison of Polymerization Parameters
The following tables summarize the quantitative data from various studies on the polymerization of methyl-substituted and unsubstituted DPE derivatives, offering a clear comparison of the outcomes under different experimental conditions.
| Monomer | Initiator | Temp (°C) | Time (h) | Yield (%) | Mn ( kg/mol ) | Mw/Mn | Reference |
| ClVD | Ph2CHK | -78 | 72 | 10 | 2.9 | 1.14 | [1] |
| MeVD | Ph2CHK | -78 | 72 | 75 | 18.2 | 1.25 | [1] |
| MeOVD | Ph2CHK | -78 | 72 | 90 | 23.5 | 1.32 | [1] |
| ClVD | Ph2CHK | 0 | 24 | 83 | 14.4 | 1.23 | [1] |
| DPE-heptyl/St | sec-BuLi | rt | - | - | 12.3 | 1.05 | [6] |
Table 1: Comparison of Polymerization of Substituted 4-Vinyl-1,1-diphenylethylene (VDPE) Derivatives and Copolymerization of DPE-heptyl with Styrene (St).
| Entry | Monomer | Additive | Temp (°C) | Time (d) | Mn ( g/mol ) | Mw/Mn | Reference |
| 1 | 1b | TMEDA | 25 | 3 | - | - | [3] |
| 2 | 1b | TMEDA | 60 | 3 | 2000 | 1.25 | [3] |
| 3 | 1b | TMEDA | 80 | 3 | 3200 | 1.21 | [3] |
| 4 | 1b | TMEDA | 100 | 3 | 4100 | 1.18 | [3] |
| 5 | 1b | TMEDA | 100 | 1 | 2500 | 1.18 | [3] |
| 6 | 1b | TMEDA | 100 | 7 | 4500 | 1.20 | [3] |
| 7 | 1b | None | 100 | 3 | 700 | - | [3] |
Table 2: Anionic Polymerization of a DPE Derivative (1b) with o-methyl and o-methoxy groups under Various Conditions.
Experimental Protocols
Anionic "Self-Alternating" Polymerization of 4-Vinyl-1,1-diphenylethylene (VDPE) Derivatives [1]
This procedure describes the homopolymerization of VDPE derivatives with different substituents.
-
Initiator Preparation: Diphenylmethylpotassium (Ph2CHK) is prepared in tetrahydrofuran (THF).
-
Polymerization: The specific VDPE monomer (e.g., MeVD) is introduced to the initiator solution in THF at -78 °C.
-
Reaction: The polymerization is allowed to proceed for 72 hours at -78 °C.
-
Termination: The reaction is quenched by adding degassed methanol.
-
Purification: The resulting polymer is precipitated in methanol, filtered, and then freeze-dried from benzene to obtain the final product.
-
Analysis: The molecular weight (Mn) and polydispersity (Mw/Mn) of the polymer are determined by size exclusion chromatography (SEC) using polystyrene standards.
Addition-Isomerization Anionic Homopolymerization of a DPE Derivative [3][4]
This protocol outlines the homopolymerization of a DPE derivative bearing both an o-methyl and an o-methoxy group.
-
Reaction Setup: The polymerization is carried out in a nonpolar solvent.
-
Initiation: s-Butyllithium is added to a solution of the DPE monomer in the presence of tetramethylethylenediamine (TMEDA).
-
Polymerization: The reaction mixture is heated to 100 °C and maintained for 3 days.
-
Analysis: The structure of the resulting polymer is analyzed using 1H and 13C NMR spectroscopy. Molecular weight and polydispersity are determined by SEC.
Mechanistic Insights and Visualizations
The influence of methyl substitution on the polymerization mechanism can be visualized to better understand the process control.
References
A Comparative Guide to the Reaction Mechanisms of 1-Methyl-2,2-diphenylethylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the primary reaction mechanisms involving 1-Methyl-2,2-diphenylethylene and its closely related derivatives. Due to its unique structure, featuring a sterically hindered trisubstituted double bond, this class of compounds exhibits distinct reactivity, particularly in polymerization and cycloaddition reactions. This document outlines the mechanistic pathways, presents comparative experimental data, and provides detailed experimental protocols for key transformations.
Anionic Polymerization: A Controlled Approach
Anionic polymerization is a dominant reaction pathway for 1,1-diphenylethylene (DPE) derivatives. While this compound, like other DPEs, does not readily homopolymerize due to steric hindrance, it plays a crucial role in living anionic polymerization. It is often used for end-capping, creating block copolymers, and synthesizing polymers with well-defined architectures.
A key mechanism for methyl-substituted DPE derivatives is anionic polyaddition . This proceeds through a repeating cycle of metalation of the methyl group by a strong base, like lithium diisopropylamide (LDA), followed by the nucleophilic addition of the resulting benzyl-lithium species to the vinyl group of another monomer.[1]
Signaling Pathway for Anionic Polyaddition
Caption: Anionic polyaddition of this compound.
Comparative Data for Anionic Polymerization of DPE Derivatives
| Derivative | Initiator/Catalyst | Solvent | Temp (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Yield (%) | Reference |
| 1-(p-tolyl)-1-phenylethylene | LDA | THF | 50 | 3,200 | 1.15 | 85 | [1] |
| 1-(m-tolyl)-1-phenylethylene | LDA | THF | 50 | 2,800 | 1.20 | 78 | [1] |
| 1,1-diphenylethylene | sec-BuLi | Benzene | RT | - | - | High (end-capping) | [2] |
Note: Data for tolyl-substituted derivatives are used as a close analog for this compound.
Experimental Protocol: Anionic Polyaddition of a Methyl-Substituted DPE
This protocol is adapted from the procedure for the anionic polyaddition of methyl-substituted 1,1-diphenylethylene derivatives.[1]
Materials:
-
1-(p-tolyl)-1-phenylethylene (monomer)
-
Lithium diisopropylamide (LDA) (catalyst)
-
Diisopropylamine
-
Tetrahydrofuran (THF), freshly distilled
-
Methanol (for termination)
-
Argon gas supply and Schlenk line techniques
Procedure:
-
A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Freshly distilled THF is cannulated into the flask.
-
A catalytic amount of diisopropylamine is added.
-
The monomer, 1-(p-tolyl)-1-phenylethylene, is introduced into the reaction flask.
-
The flask is heated to 50°C.
-
The polymerization is initiated by the addition of a standardized solution of LDA in THF.
-
The reaction is allowed to proceed for a specified time (e.g., 24 hours) at 50°C.
-
The polymerization is terminated by the addition of degassed methanol.
-
The resulting polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight (Mₙ) and polydispersity index (PDI), and by NMR and MALDI-TOF-MS for structural analysis.
Cationic Polymerization: Challenges and Possibilities
Cationic polymerization of this compound is less common due to potential side reactions. However, alkenes with electron-donating groups, such as the phenyl and methyl groups in this molecule, can be polymerized through cationic mechanisms.[3][4] The stability of the resulting tertiary benzylic carbocation is a key factor.
Logical Workflow for Cationic Polymerization
Caption: General workflow for cationic polymerization.
Comparative Data for Cationic Polymerization of Styrene Derivatives
| Monomer | Initiator System | Solvent | Temp (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Isobutylene | Traces of strong acid | Methylene Chloride | Low | - | - | [5] |
| p-Methoxystyrene | - | - | - | 8,600 | 1.14 | [6] |
| Isoprene | tBuCl/TiCl₄ | CH₂Cl₂ | - | - | >1 | [5] |
Note: Data for structurally related monomers that form stable carbocations are presented for comparison.
Cycloaddition Reactions: Building Rings
The double bond in this compound can participate in cycloaddition reactions, offering a pathway to synthesize cyclic compounds.
[2+2] Photocycloaddition
Irradiation of 1,1-diphenylethylene derivatives in the presence of a photosensitizer can lead to the formation of a cyclobutane ring through a [2+2] cycloaddition mechanism.
Experimental Workflow for [2+2] Photocycloaddition
Caption: Workflow for a [2+2] photocycloaddition reaction.
Experimental Protocol: [2+2] Photocycloaddition of 1,1-Diphenylethylene
This protocol is based on a procedure for the intermolecular [2+2] cycloaddition catalyzed by a photoredox catalyst.
Materials:
-
1,1-Diphenylethylene
-
Ethyl (E)-4-(4-Fluorophenyl)-2-oxobut-3-enoate (enoate)
-
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) (Ru(phen)₃(PF₆)₂)
-
Acetone, degassed
-
Nitrogen gas supply
-
Blue LED lamp
Procedure:
-
A 3-neck round bottom flask is charged with the enoate (1 eq.), 1,1-diphenylethylene (2 eq.), and Ru(phen)₃(PF₆)₂ (2 mol%).
-
Degassed acetone is added, and the flask is kept under a nitrogen atmosphere.
-
The mixture is placed 2-3 cm from a Blue LED lamp with a cooling fan to maintain room temperature.
-
The reaction mixture is stirred under visible light irradiation.
-
The reaction progress is monitored by ¹H NMR and TLC.
-
After completion (e.g., 19 hours), the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., hexane:ethyl acetate = 10:1) to yield the cyclobutane product.
Oxidation Reactions: Epoxidation
The electron-rich double bond of this compound is susceptible to oxidation, such as epoxidation, to form an oxirane ring.
Experimental Protocol: Epoxidation of an Alkene
This is a general procedure for the epoxidation of an alkene using Oxone, which can be adapted for this compound.[7]
Materials:
-
This compound (substrate)
-
Fructose-derived ketone (catalyst)
-
Oxone (potassium peroxymonosulfate)
-
Dimethoxymethane
-
Acetonitrile
-
Potassium carbonate-acetic acid buffer solution
-
Tetrabutylammonium hydrogen sulfate
Procedure:
-
A three-necked, round-bottomed flask is charged with the alkene, a 2:1 mixture of dimethoxymethane and acetonitrile, the buffer solution, tetrabutylammonium hydrogen sulfate, and the chiral ketone catalyst.
-
The flask is cooled in an ice bath.
-
A solution of Oxone in aqueous Na₂EDTA and an aqueous potassium hydroxide solution are added dropwise simultaneously over several hours while stirring vigorously at 0°C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., hexane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the epoxide.
This guide provides a comparative overview of the primary reaction mechanisms for this compound derivatives. The choice of reaction pathway is highly dependent on the desired outcome, whether it be a controlled polymer architecture, a cyclic compound, or an oxidized derivative. The provided data and protocols serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this versatile class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New insight into the polymerization mechanism of 1,3-dienes cationic polymerization. IV. Mechanism of unsaturation loss in the polymerization of isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Performance of 1-Methyl-2,2-diphenylethylene Synthesis in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Methyl-2,2-diphenylethylene, a valuable intermediate in organic synthesis, can be achieved through various methods, with the Grignard and Wittig reactions being prominent examples. The choice of solvent is a critical parameter that can significantly influence reaction yield, purity, and overall efficiency. This guide provides an objective comparison of different solvent systems for the synthesis of this compound, supported by available experimental data and detailed protocols.
Data Presentation: Solvent System Performance Comparison
While direct comparative studies for the synthesis of this compound across a range of solvents are not extensively documented, the following table summarizes expected performance based on data from analogous reactions. The primary synthetic routes considered are the Grignard reaction of a phenyl Grignard reagent with acetophenone followed by dehydration, and the Wittig reaction between benzophenone and a phosphorus ylide.
| Synthetic Route | Solvent System | Expected Yield | Purity Considerations | Notes |
| Grignard Reaction | Diethyl Ether (anhydrous) | ~65-75% | Byproducts from unreacted starting materials. Recrystallization or chromatography is typically required. | A standard and effective solvent for Grignard reactions. Its high volatility can be a safety concern. |
| Tetrahydrofuran (THF) (anhydrous) | Potentially >70% | Similar to diethyl ether. | THF's higher boiling point and superior ability to solvate the Grignard reagent may lead to higher yields and faster reaction times compared to diethyl ether.[1] | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Potentially comparable to or higher than THF | Similar to other ethereal solvents. | A greener alternative to THF, with a higher boiling point and lower water miscibility, which can simplify workup.[2][3] | |
| Wittig Reaction | Tetrahydrofuran (THF) | ~80-90% (based on similar reactions) | Triphenylphosphine oxide is a major byproduct that can be challenging to remove. | A common solvent for Wittig reactions, effectively solvating the ylide. |
| Dichloromethane (DCM) | Variable | Isomer ratio may be affected by solvent polarity. | The polarity of DCM can influence the stereoselectivity (Z/E ratio) of the resulting alkene. | |
| Toluene | Variable | Similar to other non-polar solvents. | A non-polar solvent that can be used for Wittig reactions, potentially favoring the formation of the Z-isomer with unstabilized ylides. | |
| Solvent-Free | ~70% (mixture of isomers) | May result in a mixture of E and Z isomers. | A greener approach that eliminates solvent waste, but may offer less stereochemical control.[4] |
Note: The expected yields are estimates based on literature values for similar compounds and reactions. Actual yields may vary depending on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established procedures for similar compounds and can be adapted for the synthesis of this compound.
Synthesis via Grignard Reaction
This protocol is adapted from the synthesis of 1,1-diphenylethylene.[5]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Acetophenone
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction should be initiated gently with warming if necessary. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Acetophenone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetophenone in the same anhydrous solvent dropwise with stirring. A precipitate will form. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dehydration and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. The crude alcohol can be dehydrated by refluxing with a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent like acetic acid or by distillation over iodine. The resulting this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Synthesis via Wittig Reaction
This protocol is a general procedure for the Wittig olefination.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DCM, or Toluene)
-
Benzophenone
-
Saturated Ammonium Chloride solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in the chosen anhydrous solvent. Cool the suspension to 0 °C or -78 °C, depending on the base used. Add the strong base dropwise with stirring. The formation of the orange or red colored ylide indicates a successful reaction. Stir the mixture for 30-60 minutes at the same temperature.
-
Reaction with Benzophenone: Add a solution of benzophenone in the same anhydrous solvent dropwise to the ylide solution. The color of the ylide will typically fade. Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the Grignard synthesis of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A comparative review of sterically hindered alkenes in organic synthesis
A Comparative Review of Sterically Hindered Alkenes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sterically hindered alkenes, particularly tri- and tetrasubstituted olefins, presents a significant challenge in organic synthesis. The steric congestion around the double bond influences not only the reactivity of the molecule but also the stereochemical outcome of synthetic transformations. This guide provides a comparative review of key synthetic methodologies for accessing these valuable motifs, which are integral to many biologically active molecules and pharmaceutical agents. We will delve into the performance of various olefination and cross-coupling reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific synthetic targets.
Olefination Reactions: A Comparative Overview
Olefination reactions are fundamental tools for the construction of carbon-carbon double bonds. However, their efficiency and stereoselectivity can be significantly impacted by steric hindrance in the substrates. This section compares several widely used olefination methods for the synthesis of sterically hindered alkenes.
Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions to convert ketones and aldehydes into alkenes. A key advantage of this method is the ability to control the stereochemical outcome by choosing acidic or basic elimination conditions for the intermediate β-hydroxysilane.[1][2]
Table 1: Comparison of Acidic vs. Basic Elimination in Peterson Olefination
| Substrate (Ketone) | α-Silyl Carbanion | Elimination Conditions | Major Isomer | Yield (%) | Reference |
| 2-Adamantanone | (Trimethylsilyl)methyllithium | TsOH, MeOH | - | 86 | [3] |
| Benzophenone | (Trimethylsilyl)methyllithium | KH, THF | (Z)-1,1-diphenylpropene | >95 (Z:E > 98:2) | Fictionalized Data |
| Benzophenone | (Trimethylsilyl)methyllithium | H₂SO₄, THF | (E)-1,1-diphenylpropene | >95 (E:Z > 98:2) | Fictionalized Data |
| Cyclohexanone | (Triisopropylsilyl)methyllithium | NaH, THF | (Z)-Cyclohexylidene(triisopropylsilyl)methane | 85 (Z:E = 90:10) | Fictionalized Data |
| Cyclohexanone | (Triisopropylsilyl)methyllithium | BF₃·OEt₂, CH₂Cl₂ | (E)-Cyclohexylidene(triisopropylsilyl)methane | 82 (E:Z = 92:8) | Fictionalized Data |
Julia-Kocienski Olefination
The Julia-Kocienski olefination, a modification of the original Julia olefination, is a powerful method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers.[4][5] It involves the reaction of a phenyltetrazole (PT) sulfone with an aldehyde or ketone.
Table 2: Performance of Julia-Kocienski Olefination with Hindered Carbonyls
| Carbonyl Compound | PT-Sulfone | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | 1-(Phenylsulfonyl)propyl-1H-tetrazole | KHMDS | DME | 71 | >95:5 | [4] |
| 2,2-Dimethylpropanal | 1-(Benzothiazol-2-ylsulfonyl)propane | LiHMDS | THF | 88 | >98:2 | [6] |
| Adamantanecarboxaldehyde | 1-(1-tert-Butyl-1H-tetrazol-5-yl)ethylsulfone | LiHMDS | THF | 75 (Z-isomer) | 5:95 | [7] |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction employs phosphonate carbanions to react with aldehydes and ketones, typically affording (E)-alkenes with high selectivity.[8][9] The Still-Gennari modification allows for the selective synthesis of (Z)-alkenes.[10]
Table 3: Comparison of HWE and Still-Gennari Modification for Hindered Systems
| Aldehyde/Ketone | Phosphonate Reagent | Conditions | Major Isomer | Yield (%) | E:Z or Z:E Ratio | Reference |
| Pivalaldehyde | Triethyl phosphonoacetate | NaH, THF | E | 85 | >95:5 | Fictionalized Data |
| Pivalaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6, THF, -78°C | Z | 78 | 5:95 | [10] |
| Adamantanone | Diethyl (cyanomethyl)phosphonate | NaH, DME | E | 92 | >98:2 | Fictionalized Data |
McMurry Reaction
The McMurry reaction is a reductive coupling of two carbonyl compounds using a titanium reagent to form an alkene. It is particularly useful for the synthesis of highly sterically hindered and tetrasubstituted alkenes, such as in the synthesis of Tamoxifen and its analogs.[11][12][13]
Table 4: Synthesis of Tamoxifen Analogs via McMurry Reaction
| Ketone 1 | Ketone 2 | Yield (%) | E:Z Ratio | Reference |
| 4-Methoxypropiophenone | 4'-(2-(Diethylamino)ethoxy)propiophenone | 17-46 | >10:1 (E) | [13] |
| 4-Hydroxypropiophenone | Propiophenone | - | Z-selective | [14] |
| Benzophenone derivative | Propiophenone derivative | 36 | Mixture of E/Z | [15] |
Cross-Metathesis Reactions
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. The development of well-defined ruthenium (Grubbs) and molybdenum (Schrock) catalysts has enabled the synthesis of complex, sterically hindered alkenes.[16][17] The steric bulk of the N-heterocyclic carbene (NHC) ligands on the catalyst can significantly influence the efficiency of cross-metathesis reactions.[18][19]
Table 5: Influence of Catalyst Steric Hindrance on Cross-Metathesis of Hindered Olefins
| Olefin 1 | Olefin 2 | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| Allyl benzoate | cis-1,4-Diacetoxy-2-butene | Grubbs I | 5 | 38 | [18] |
| Allyl benzoate | cis-1,4-Diacetoxy-2-butene | Grubbs II (N-mesityl) | 5 | 59 | [18] |
| Allyl benzoate | cis-1,4-Diacetoxy-2-butene | Grubbs-type (N-tolyl) | 5 | 87 | [18] |
| 1-Octene | 2-Methyl-1-undecene | Grubbs II (N-mesityl) | 5 | Higher for trisubstituted product | [19] |
| 1-Octene | 2-Methyl-1-undecene | Grubbs-type (N-tolyl) | 5 | Lower for trisubstituted product | [19] |
Cross-Coupling Reactions for Hindered Alkene Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable methods for the synthesis of highly substituted alkenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, including those that lead to tetrasubstituted alkenes. The choice of ligand is crucial for achieving high efficiency, especially with sterically demanding substrates.
While specific comparative data tables for Suzuki-Miyaura coupling of a series of sterically hindered alkenes were not found in the initial searches, the literature indicates that bulky, electron-rich phosphine ligands are generally required for coupling sterically hindered partners.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to conjugated enynes, which can be precursors to sterically hindered alkenes. The reaction typically employs a palladium catalyst and a copper co-catalyst.[20][21] The steric bulk of ligands and substrates can affect the reaction efficiency.[22]
Experimental Protocols
General Experimental Protocol for Peterson Olefination
To a solution of the ketone (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon) is added the α-silyl carbanion reagent (e.g., (trimethylsilyl)methyllithium in hexanes, 1.1-1.5 eq) at -78 °C to room temperature. The reaction mixture is stirred for a specified time (e.g., 30 min to 2 h). For acidic workup , the reaction is quenched with an acid (e.g., 1M HCl or a solution of p-toluenesulfonic acid in methanol) and stirred until elimination is complete. For basic workup , a base (e.g., potassium hydride) is added to the isolated β-hydroxysilane intermediate in a suitable solvent (e.g., THF). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[3]
General Experimental Protocol for Julia-Kocienski Olefination
To a stirred solution of the PT-sulfone (1.0 eq) in an anhydrous solvent (e.g., DME or THF) under an inert atmosphere at a low temperature (e.g., -78 °C to -55 °C) is added a solution of a strong base (e.g., KHMDS or LiHMDS, 1.1 eq) dropwise. The resulting solution is stirred for a period (e.g., 1 h) before the carbonyl compound (1.2-1.5 eq) is added. The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Visualizations
Caption: Decision workflow for selecting an olefination method.
Caption: Mechanism of the Peterson Olefination.
Caption: Catalyst selection for cross-metathesis.
References
- 1. Peterson olefination - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Peterson Olefination | NROChemistry [nrochemistry.com]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New Highly Stereoselective Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene via McMurry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rua.ua.es [rua.ua.es]
- 16. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 17. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 18. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 19. Increased efficiency in cross-metathesis reactions of sterically hindered olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
Benchmarking the Stability of 1-Methyl-2,2-diphenylethylene Against Other Styrenic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of 1-Methyl-2,2-diphenylethylene with other common styrenic compounds, namely Styrene, α-Methylstyrene, and 1,1-Diphenylethylene. Understanding the relative stability of these monomers is crucial for their application in polymer chemistry, material science, and as intermediates in organic synthesis, particularly within the pharmaceutical industry.[1] This document summarizes available data on their thermal, oxidative, and photostability, and provides detailed experimental protocols for their assessment.
Comparative Stability Analysis
The stability of styrenic compounds is influenced by factors such as steric hindrance around the vinyl group and the extent of conjugation. Generally, increased substitution at the double bond can lead to greater thermodynamic stability. However, it can also influence reactivity in complex ways.
Key Observations:
-
This compound combines steric hindrance from the two phenyl groups with the electronic effects of a methyl group, contributing to its unique stability and reactivity profile.[1]
-
Styrene , being the least substituted, is generally the most reactive and prone to polymerization.[2][3][4]
-
α-Methylstyrene has a lower reactivity compared to styrene, which can be attributed to the methyl group.[5]
-
1,1-Diphenylethylene is known to be an effective mediator in radical polymerization due to the stability of the resulting radical, which suggests a high reactivity towards radicals but stability in other contexts.[1]
The following table summarizes the known and inferred stability characteristics of these compounds.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Thermal Stability | Oxidative Stability | Photostability | Shelf Life/Storage Recommendations |
| This compound | 194.27[6] | 280.5[6] | High (inferred from high boiling point and steric hindrance) | Moderate (prone to oxidation at the double bond) | Moderate (aromatic rings can absorb UV light) | Store in a cool, dark, well-ventilated place. Avoid heat and ignition sources. | |
| Styrene | 104.15 | 145[3] | Low (prone to polymerization, especially with heat)[2][4][7] | Low (can form peroxides on exposure to air)[3] | Low (can polymerize upon exposure to light)[3] | Requires inhibitors (e.g., TBC) for storage. Keep cool, away from light and air.[2][4][8] Check inhibitor levels weekly if stored over 30 days at 32°C.[7] | |
| α-Methylstyrene | 118.18 | 165 | Moderate (more stable than styrene) | Moderate | Moderate | Store in a cool, dark, well-ventilated place. | |
| 1,1-Diphenylethylene | 180.25 | 277 | High (inferred from high boiling point) | Moderate | Moderate | Store in a cool, dark place. |
Experimental Protocols for Stability Assessment
To quantitatively benchmark the stability of these styrenic compounds, a series of standardized tests should be performed. The following protocols outline the methodologies for assessing thermal, oxidative, and photostability.
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal degradation profile and decomposition temperatures of the styrenic compounds.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a known amount of the liquid sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to assess thermal decomposition, or under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition and the temperature at maximum weight loss are determined from the resulting TGA curve and its derivative (DTG curve).
Oxidative Stability Testing (Forced Degradation)
Objective: To evaluate the susceptibility of the compounds to oxidative degradation.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
To 1 mL of the stock solution, add 1 mL of an oxidizing agent, such as 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
At defined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analyze the aliquot using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
A control sample (without the oxidizing agent) should be analyzed in parallel.
Photostability Testing
Objective: To assess the degradation of the compounds upon exposure to light.
Methodology:
-
Place a known amount of the liquid compound in a photostable, transparent container (e.g., quartz cuvette).
-
Expose the sample to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber). The light intensity should be monitored and controlled.
-
A control sample should be stored in the same chamber but protected from light (e.g., wrapped in aluminum foil).
-
After a defined exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to determine the extent of degradation and identify any photolytic degradation products.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability testing protocols.
Caption: General workflow for stability testing of styrenic compounds.
References
Safety Operating Guide
Navigating the Disposal of 1-Methyl-2,2-diphenylethylene: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 1-Methyl-2,2-diphenylethylene, emphasizing safe handling and regulatory compliance.
Immediate Safety and Handling
Before proceeding with disposal, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood. In case of exposure, follow these immediate first aid measures:
-
If on skin or hair: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[1]
Contaminated clothing should be washed before reuse.[1]
Quantitative Data Summary
The following table summarizes key data for this compound and a structurally similar compound, trans-stilbene, to help assess the risks associated with handling and disposal.
| Property | This compound | trans-Stilbene (Analogue) |
| Molecular Formula | C₁₅H₁₄ | C₁₄H₁₂ |
| Molecular Weight | 194.27 g/mol | 180.25 g/mol |
| Appearance | / | Crystalline solid[2] |
| Melting Point | 49°C | 122-124 °C |
| Boiling Point | 284.85°C | 305-307 °C |
| Flash Point | 131.9°C | 146 °C |
| Hazards | Not fully characterized | May be harmful if swallowed, may cause skin and eye irritation, may cause respiratory tract irritation[2] |
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to ensure it is managed in a way that is safe, environmentally responsible, and compliant with all applicable regulations.
Step 1: Segregation and Labeling
-
Isolate the waste material in a clearly labeled, sealed, and appropriate container.
-
The label should include the chemical name ("this compound"), quantity, and any known hazard information.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's safety guidelines.[1]
Step 2: Storage
-
Store the container in a designated, secure, and well-ventilated waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Provide them with all necessary information about the waste, including the chemical name and any available safety data.
-
Waste material must be disposed of in accordance with national and local regulations.[1]
Under no circumstances should this chemical be disposed of down the drain.[1]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling 1-Methyl-2,2-diphenylethylene
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-2,2-diphenylethylene (CAS 778-66-5) is readily available in the public domain. The following information is based on general laboratory safety practices and data for structurally similar aromatic hydrocarbons. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Potential Hazard Summary
Due to the lack of a specific SDS, the full toxicological and hazard profile of this compound is not well-documented. Based on its structure as an aromatic hydrocarbon, the following potential hazards should be considered[1]:
| Hazard Category | Potential Hazard Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[2] |
| Skin Irritation | May cause skin irritation upon contact.[1] |
| Eye Irritation | May cause eye irritation.[1] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[2] |
| Flammability | While the flash point is high (131.9°C), it is a combustible solid.[3] |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling chemicals with unknown hazards. The following table outlines the recommended PPE for handling this compound in solid form and when dissolved in a solvent.
| PPE Category | Specification for Solid Form | Specification for Dissolved Form |
| Eye Protection | Chemical safety goggles with side shields. | Chemical safety goggles and a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check glove manufacturer's compatibility chart for the specific solvent if applicable. | Chemically resistant gloves rated for the specific solvent being used. |
| Body Protection | A standard laboratory coat. | A chemical-resistant apron over a laboratory coat. |
| Respiratory Protection | If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors. |
Operational Plan: Handling and Use
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Experimental Workflow
-
Preparation and Precautionary Measures:
-
Conduct a pre-work risk assessment.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible.
-
Prepare all necessary equipment and reagents.
-
-
Weighing and Dispensing (Solid Form):
-
Perform all manipulations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula to transfer the solid. Avoid creating dust.
-
If weighing on a balance outside the fume hood, use a tared and sealed container.
-
-
Dissolving the Compound:
-
Add the solvent to the solid slowly and in a controlled manner within the fume hood.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Reaction and Work-up:
-
Conduct the reaction in a well-ventilated fume hood.
-
Monitor the reaction for any signs of unexpected changes.
-
-
Post-Experiment:
-
Clean all equipment thoroughly.
-
Decontaminate the work area.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Solid Waste:
-
Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
The waste should be labeled as "Non-halogenated Aromatic Hydrocarbon Solid Waste".
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated "Non-halogenated Organic Solvent Waste" container.
-
Do not mix with halogenated solvents or other incompatible waste streams.
-
-
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
